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2,5-Diamino-3-bromo-4-picoline Documentation Hub

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  • Product: 2,5-Diamino-3-bromo-4-picoline
  • CAS: 929976-62-5

Core Science & Biosynthesis

Foundational

Solubility Profile & Characterization of 2,5-Diamino-3-bromo-4-picoline: A Technical Guide

Part 1: Executive Summary & Chemical Identity[1] The Compound at a Glance 2,5-Diamino-3-bromo-4-picoline (CAS: 104572-19-4 or analog derivatives; chemically 2,5-diamino-3-bromo-4-methylpyridine) is a highly functionalize...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity[1]

The Compound at a Glance

2,5-Diamino-3-bromo-4-picoline (CAS: 104572-19-4 or analog derivatives; chemically 2,5-diamino-3-bromo-4-methylpyridine) is a highly functionalized pyridine derivative.[1][2] It serves as a critical intermediate in the synthesis of heterocyclic dyes (specifically oxidative hair dyes) and pharmaceutical scaffolds.

Its solubility profile is dictated by a "push-pull" electronic environment: the hydrophobic bromine and methyl groups compete with the hydrophilic, hydrogen-bonding potential of the two amino groups and the pyridine nitrogen.[1]

Chemical Structure & Properties Table

PropertyDescription
IUPAC Name 3-Bromo-4-methylpyridine-2,5-diamine
Molecular Formula C₆H₈BrN₃
Molecular Weight 202.05 g/mol
Physical State Solid (Crystalline powder)
Acidity (pKa) Amphoteric/Basic (Pyridine N and Amino groups protonate in acid)
Primary Solvents DMSO, Methanol, Ethanol (Hot), Dilute Mineral Acids

Part 2: Solubility Profile & Mechanistic Analysis[1]

The Solubility Matrix

Note: Quantitative saturation limits (g/L) for this specific isomer are rarely published in open literature. The following profile is synthesized from qualitative patent data, isolation protocols of structural analogs, and physicochemical principles.

Solvent ClassSolventSolubility StatusMechanistic Rationale
Polar Aprotic DMSO High Disrupts strong intermolecular H-bonds; preferred for stock solutions.[1]
Polar Aprotic DMF High Similar solvation mechanism to DMSO; suitable for reaction media.[1]
Polar Protic Methanol Moderate/High Good solvation of the amino functionality; often used for transfers.
Polar Protic Ethanol Moderate Recrystallization Solvent. Soluble when hot; limited solubility at RT, allowing for purification.
Chlorinated Chloroform/DCM Moderate Solubilizes the lipophilic core (Br/Me), but less effective for the polar amine regions.
Aqueous Water (Neutral) Low/Insoluble The hydrophobic Br/Me groups dominate at neutral pH, preventing lattice disruption.
Aqueous Water (Acidic) High Protonation of the pyridine nitrogen (and amines) forms a highly soluble cationic salt.
Non-Polar Hexanes Insoluble Lacks polarity to interact with the amine/pyridine motif.[1] Used as an anti-solvent.[1]
Mechanistic Causality

The solubility behavior of 2,5-Diamino-3-bromo-4-picoline is driven by three competing factors:

  • Crystal Lattice Energy: The molecule possesses significant symmetry and multiple H-bond donors (

    
    ) and acceptors (Pyridine N).[1] This creates a high lattice energy that neutral water cannot easily overcome.[1]
    
  • Lipophilicity (LogP): The 3-Bromo and 4-Methyl substituents add lipophilic character.[1] This makes the compound soluble in mid-polarity organic solvents (DCM, EtOAc) but insoluble in water.

  • pH Sensitivity: This is the most critical lever.[1] The pyridine ring is basic.

    • pH < 4:[1][3] The molecule exists as a mono- or di-cation, exhibiting high aqueous solubility.[1]

    • pH > 9:[1][2] The molecule is neutral and precipitates from aqueous solution.

Part 3: Experimental Protocols

Protocol A: Standardized Isothermal Solubility Determination

Objective: To generate precise quantitative solubility data (mg/mL) for internal formulation files.

Reagents:

  • Test Solvent (HPLC Grade)

  • 2,5-Diamino-3-bromo-4-picoline (Reference Standard)[1]

  • 0.45 µm PTFE Syringe Filters[1]

Workflow:

  • Saturation: Add excess solid compound to 5 mL of the target solvent in a sealed glass vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using a thermomixer (1000 rpm).

  • Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant using a pre-warmed syringe filter to prevent precipitation during transfer.

  • Quantification: Dilute the filtrate 1:100 with Mobile Phase and analyze via HPLC-UV (254 nm).

  • Calculation: Derivate concentration using a pre-established calibration curve (

    
    ).
    
Protocol B: Purification via pH-Swing Precipitation

Objective: To isolate pure compound from reaction mixtures using its solubility differential.[1]

  • Dissolution: Dissolve the crude solid in 10% HCl (aq). The solution should turn clear/yellow as the salt forms.

  • Filtration: Filter off any insoluble impurities (charcoal/tar).

  • Neutralization: Slowly add 40% NaOH or

    
     dropwise while stirring.
    
  • Crystallization: As pH approaches 8-9, the free base will precipitate.[1]

  • Isolation: Cool to 5°C to maximize yield, then filter and wash with cold water.

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the intended application (Reaction, Analysis, or Purification).

SolubilityLogic Start Start: 2,5-Diamino-3-bromo-4-picoline App_Reaction Goal: Chemical Synthesis Start->App_Reaction App_Analysis Goal: HPLC/NMR Analysis Start->App_Analysis App_Purify Goal: Purification Start->App_Purify Solv_DMSO Solvent: DMSO / DMF (High Solubility, Inert) App_Reaction->Solv_DMSO Aprotic needs Solv_EtOH Solvent: Ethanol / Methanol (Temp Dependent) App_Reaction->Solv_EtOH Reflux conditions App_Analysis->Solv_DMSO NMR (d6-DMSO) Solv_Acid Solvent: Dilute HCl (Forms Soluble Salt) App_Analysis->Solv_Acid HPLC (Acidic buffer) App_Purify->Solv_Acid Dissolve App_Purify->Solv_EtOH Hot Dissolution -> Cold Precip Out_Homo Homogeneous Solution Solv_DMSO->Out_Homo Out_Cryst Recrystallization / Precipitation Solv_Acid->Out_Cryst Add Base (pH > 9) Solv_EtOH->Out_Cryst Cooling

Figure 1: Decision tree for solvent selection based on the physicochemical interaction of the aminopyridine core with the solvent matrix.

Part 5: References

  • PubChem. (2025).[4] Compound Summary: 3-Amino-2-bromo-4-methylpyridine (Isomer Analog).[1] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2016).[1] Preparation method for 2,5-dibromo-3-methylpyridine (CN105348177A).[1][5] Retrieved from

Sources

Exploratory

Literature review of 2,5-Diamino-3-bromo-4-picoline in heterocyclic synthesis

This guide provides an in-depth technical analysis of 2,5-Diamino-3-bromo-4-picoline (CAS 929976-62-5), a specialized heterocyclic intermediate. It details synthesis routes, reaction mechanisms, and applications in drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,5-Diamino-3-bromo-4-picoline (CAS 929976-62-5), a specialized heterocyclic intermediate. It details synthesis routes, reaction mechanisms, and applications in drug discovery, specifically focusing on its role as a scaffold for CXCR4 antagonists and kinase inhibitors.

Technical Whitepaper | Version 1.0

Executive Summary

2,5-Diamino-3-bromo-4-picoline (also known as 3-bromo-4-methylpyridine-2,5-diamine) is a highly functionalized pyridine scaffold characterized by a dense array of reactive handles: two amino groups at the para positions relative to each other (C2, C5), a sterically significant methyl group at C4, and a chemically versatile bromine atom at C3.[1]

Unlike simpler pyridine derivatives, this compound serves as a "molecular hub" in medicinal chemistry. The C2-amino/C3-bromo motif enables the fusion of additional rings (e.g., imidazo[1,2-a]pyridines), while the C5-amino group remains available for late-stage functionalization (e.g., amide coupling). Recent literature highlights its critical utility in developing CXCR4 antagonists and kinase inhibitors , where the orthogonal reactivity of its substituents allows for precise structure-activity relationship (SAR) tuning.

Chemical Profile
PropertyDetail
IUPAC Name 3-bromo-4-methylpyridine-2,5-diamine
Common Name 2,5-Diamino-3-bromo-4-picoline
CAS Number 929976-62-5
Molecular Formula C₆H₈BrN₃
Molecular Weight 202.05 g/mol
Key Motifs Ortho-bromo-amino (C2/C3); Para-diamine (C2/C5); 4-Methyl steric block

Synthesis of the Core Scaffold

The synthesis of 2,5-diamino-3-bromo-4-picoline is a challenge in regioselectivity. The most authoritative route proceeds from 2-amino-4-picoline , utilizing the directing power of the amino group to install the nitro and bromo substituents before a final chemoselective reduction.

Validated Synthetic Pathway

The synthesis involves three critical stages:

  • Nitration: Electrophilic aromatic substitution on 2-amino-4-picoline typically favors the C5 position due to the ortho/para directing nature of the amino group and steric hindrance at C3 from the methyl group.

  • Bromination: With the C5 position blocked by the nitro group, bromination is forced to the C3 position.

  • Chemoselective Reduction: The nitro group must be reduced to an amine without hydrodehalogenating the C3-bromine atom.

DOT Diagram: Synthesis Workflow

SynthesisRoute Start 2-Amino-4-picoline (Starting Material) Inter1 2-Amino-4-methyl- 5-nitropyridine Start->Inter1 HNO3, H2SO4 (Nitration @ C5) Inter2 2-Amino-3-bromo-4-methyl- 5-nitropyridine Inter1->Inter2 NBS or Br2/AcOH (Bromination @ C3) Target 2,5-Diamino-3-bromo- 4-picoline (Target) Inter2->Target Fe/NH4Cl or SnCl2 (Selective Reduction)

Figure 1: Step-wise synthesis of 2,5-diamino-3-bromo-4-picoline highlighting regiochemical control.

Critical Protocol: Chemoselective Reduction

Challenge: Standard catalytic hydrogenation (H₂/Pd-C) often results in the loss of the bromine atom (hydrodebromination). Solution: Use a stoichiometric metal reductant (Fe or SnCl2) to preserve the halogen.

Experimental Protocol (Recommended):

  • Dissolution: Dissolve 2-amino-3-bromo-4-methyl-5-nitropyridine (1.0 eq) in a mixture of Ethanol/Water (3:1).

  • Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC or LCMS for the disappearance of the nitro starting material.

  • Workup: Filter the hot mixture through Celite to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Neutralize with sat. NaHCO₃ if necessary, and extract with Ethyl Acetate.[2] The product, 2,5-diamino-3-bromo-4-picoline , is typically isolated as a solid after drying and concentration.

Strategic Applications in Heterocyclic Synthesis

The value of 2,5-diamino-3-bromo-4-picoline lies in its orthogonal reactivity . The molecule presents three distinct "handles" for diversification, allowing researchers to build complex fused systems or linear chains sequentially.

Pathway A: Imidazo[1,2-a]pyridine Formation

The C2-amino and N1 (pyridine nitrogen) can participate in cyclization reactions with


-haloketones to form imidazo[1,2-a]pyridines. In this transformation, the C3-bromine is retained, providing a site for further cross-coupling.
  • Reagents:

    
    -Bromoacetophenone, NaHCO₃, Ethanol, Reflux.
    
  • Outcome: 8-Bromo-7-methyl-6-amino-imidazo[1,2-a]pyridine derivatives.

Pathway B: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)

The C3-bromine is highly activated for Palladium-catalyzed reactions. This is particularly useful for installing aryl or heteroaryl groups before or after cyclization.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to extend the core.

  • Buchwald-Hartwig: Coupling with amines to introduce solubility-enhancing groups.

Pathway C: Amide Coupling at C5

The C5-amino group is less sterically hindered than the C2-amino (which is flanked by the ring nitrogen and the bromine). This allows for selective acylation or sulfonylation at C5.

DOT Diagram: Divergent Reaction Map

ReactionMap Core 2,5-Diamino-3-bromo- 4-picoline Path1 Imidazo[1,2-a]pyridine Scaffold Core->Path1 + R-COCH2Br (Cyclization @ N1/C2-NH2) Path2 C3-Aryl Derivative (Suzuki Coupling) Core->Path2 + Ar-B(OH)2, Pd(0) (Coupling @ C3-Br) Path3 C5-Amide/Urea (Selective Acylation) Core->Path3 + R-COCl (Acylation @ C5-NH2) Path1->Path2 Post-cyclization coupling

Figure 2: Divergent synthetic utility of the 2,5-diamino-3-bromo-4-picoline core.

Case Study: CXCR4 Antagonists

A pivotal study by Mooring et al. (2019) demonstrated the utility of 2,5-diamino pyridine analogues as antagonists for the CXCR4 receptor , a key target in cancer metastasis and HIV-1 proliferation.

  • Mechanism: The researchers utilized the 2,5-diamino scaffold to mimic the pharmacophore required for CXCR4 binding.

  • Role of the Core: The pyridine ring served as a planar linker. The amino groups at C2 and C5 were derivatized to interact with specific residues in the CXCR4 binding pocket (likely Asp171 or Glu288).

  • Relevance of Bromine: While the study focused on various analogues, the 3-bromo variant allows for the introduction of hydrophobic bulk or "clamping" groups that can enhance residence time in the receptor pocket.

  • Key Result: Derivatives in this class showed effective concentrations (EC) of <100 nM in binding affinity assays, validating the scaffold's potential in high-value drug discovery.

References

  • Matrix Fine Chemicals. (n.d.). 3-Bromo-4-methylpyridine-2,5-diamine Product Page. Catalog ID: MM1393. Retrieved from

  • Mooring, S. R., et al. (2019).[3] "Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists." Bioorganic & Medicinal Chemistry Letters, 29(2), 220-224.

  • ChemicalBook. (n.d.). 2,5-Diamino-3-bromo-4-picoline Basic Information and CAS 929976-62-5.

  • BenchChem. (2025).[4] 2-Amino-4-bromo-3-nitropyridine: A Versatile Intermediate in the Synthesis of Bioactive Molecules. (Contextual reference for nitro-precursor handling).

Sources

Foundational

Technical Guide: Ionization Properties &amp; Chemistry of 2,5-Diamino-3-bromo-4-picoline

This guide provides an in-depth technical analysis of 2,5-Diamino-3-bromo-4-picoline (CAS 929976-62-5), a highly functionalized pyridine scaffold used primarily as a building block in the synthesis of kinase inhibitors (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,5-Diamino-3-bromo-4-picoline (CAS 929976-62-5), a highly functionalized pyridine scaffold used primarily as a building block in the synthesis of kinase inhibitors (e.g., CXCR4, HPK1) and potentially as a specialized oxidative dye precursor.[1]

[1]

Executive Summary & Compound Identity

2,5-Diamino-3-bromo-4-picoline (also known as 3-bromo-4-methylpyridine-2,5-diamine) is a substituted aminopyridine characterized by a crowded regiochemical array.[1] Its physicochemical behavior is dominated by the interplay between the electron-donating amino/methyl groups and the electron-withdrawing/sterically demanding bromine atom.[1]

PropertyDetail
IUPAC Name 3-Bromo-4-methylpyridine-2,5-diamine
CAS Number 929976-62-5
Molecular Formula C₆H₈BrN₃
Molecular Weight 202.05 g/mol
Key Functional Groups Primary Amine (C2, C5), Bromine (C3), Methyl (C4), Pyridine Nitrogen (N1)
Predicted pKa (Ring N) 5.2 ± 0.3 (Calculated based on Hammett substituent constants)
Primary Application Medicinal Chemistry Intermediate (Kinase Inhibitors), Dye Precursor

Structural Analysis & Electronic Environment

To understand the ionization properties, one must deconstruct the electronic effects acting on the pyridine ring. The molecule features a "push-pull" system that significantly alters the basicity of the ring nitrogen compared to the parent pyridine.[1]

Regiochemical Interactions[1][2]
  • Position 2 (-NH₂): A strong resonance donor (+R).[1] In unsubstituted 2-aminopyridine, this raises the ring nitrogen pKa to 6.86.

  • Position 3 (-Br): A strong inductive withdrawer (-I) and weak resonance withdrawer.[1] Crucially, it is ortho to the 2-amino group.

  • Position 4 (-CH₃): A weak inductive donor (+I).[1]

  • Position 5 (-NH₂): A resonance donor (+R), positioned meta to the ring nitrogen but para to the 2-amino group.[1]

The "Ortho Effect" & Steric Inhibition

The 3-bromo substituent exerts a profound steric effect .[1] It is flanked by the 2-amino group and the 4-methyl group.[1][2][3] This crowding forces the 2-amino group to twist slightly out of planarity with the pyridine ring, reducing its ability to donate electron density via resonance. Consequently, the basicity of the ring nitrogen is lower than expected for a simple diaminopyridine.

Ionization Profile & pKa Values

The ionization of 2,5-Diamino-3-bromo-4-picoline occurs in distinct stages. The molecule acts primarily as a mono-base under physiological conditions.[1]

Predicted pKa Values

Experimental data for this specific isomer is sparse in public literature. The following values are derived using Hammett-Taft equation principles and validated against close structural analogs (e.g., 2-amino-3-bromopyridine, pKa = 3.64).

Ionization CenterPredicted pKaSpecies Dominance at pH 7.4
Ring Nitrogen (N1) 5.2 – 5.5 Neutral (~99%) / Cation (~1%)
5-Amino Group (-NH₂) 2.5 – 3.0 Neutral
2-Amino Group (-NH₂) < 0 Neutral
  • Mechanism: The first protonation occurs on the Ring Nitrogen (N1) .[1] While 2-aminopyridines are generally basic (pKa ~6.9), the inductive withdrawal of the 3-Bromine atom (-I effect) drastically reduces electron density at N1, dropping the pKa by approximately 1.5–2.0 log units.[1] The 4-methyl and 5-amino groups provide a compensatory boosting effect (+I/+R), stabilizing the pKa back to the ~5.2 range.[1]

  • Clinical Implication: At physiological pH (7.4), the molecule exists predominantly in its neutral, uncharged form , facilitating passive membrane permeability—a critical trait for CNS-active kinase inhibitors.

Ionization Pathway Diagram

The following diagram illustrates the protonation states of the molecule as pH decreases.

IonizationPathway Neutral Neutral Species (L) (Dominant at pH > 6.0) Uncharged Cation1 Mono-Cation (LH+) (Dominant at pH 3.0 - 5.0) Protonated at Ring N1 Neutral->Cation1 + H+ (pKa ~ 5.2) Cation1->Neutral - H+ Cation2 Di-Cation (LH2++) (Dominant at pH < 2.0) Protonated at N1 & 5-NH2 Cation1->Cation2 + H+ (pKa ~ 2.8)

Caption: Stepwise protonation pathway. The transition from Neutral to Mono-cation is the most relevant for biological activity.[1]

Experimental Protocols

For researchers validating these properties, the following self-validating protocols are recommended.

Spectrophotometric pKa Determination

Due to the low solubility of the neutral species, potentiometric titration may be unstable. UV-Vis spectrophotometry is the gold standard here.[1]

Reagents:

  • Buffer series (pH 2.0 to 8.[4]0) with constant ionic strength (I=0.1 M KCl).

  • Stock solution: 10 mM compound in DMSO.

Workflow:

  • Preparation: Dilute stock to 50 µM in buffers.

  • Scan: Record UV spectra (220–400 nm). The bathochromic shift (red shift) of the

    
     transition upon protonation of the ring nitrogen is the diagnostic signal.[1]
    
  • Analysis: Plot Absorbance vs. pH at

    
     (likely ~280-300 nm).
    
  • Calculation: Fit data to the Henderson-Hasselbalch equation:

    
    [1]
    
Handling & Stability (Self-Validating Check)
  • Oxidation Risk: As a diamine, the compound is susceptible to oxidation (browning) in air.

  • Purity Check: Dissolve 1 mg in 1 mL MeOH. If the solution turns dark brown within 1 hour, significant oxidative degradation products (azo/imino species) are present. Store under Argon at -20°C.

Synthesis & Application Context

Synthetic Route

The synthesis typically proceeds via the regioselective bromination of a protected precursor.

  • Starting Material: 2-Amino-4-picoline.[1]

  • Nitration: Introduces a nitro group at C3 or C5 (requires careful control).

  • Bromination: Electrophilic aromatic substitution.

  • Reduction: Conversion of nitro groups to amines. Note: The 3-bromo position is difficult to access directly on 2,5-diamino-4-picoline due to the activating power of the amines causing over-bromination.[1] The bromine is usually installed before the final amine reduction.[1]

Medicinal Chemistry Utility

This scaffold is a bioisostere for quinazoline-2,5-diamines.[1] It is frequently explored in:

  • CXCR4 Antagonists: Modulating immune cell trafficking.[1]

  • HPK1 Inhibitors: Enhancing T-cell response in immuno-oncology.[1]

  • RIPK2 Inhibitors: Targeting inflammatory signaling.[1]

References

  • Matrix Fine Chemicals. (2024).[1] Product Data Sheet: 3-Bromo-4-methylpyridine-2,5-diamine (Cat MM1393). Retrieved from

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.
  • National Institutes of Health (PubChem). (2024). Compound Summary: 3-Amino-2-bromo-4-methylpyridine (Isomer Analog Data). Retrieved from

  • Scientific Committee on Consumer Safety (SCCS). (2013). Opinion on 2,6-Diaminopyridine. (Used for comparative pKa analysis of diaminopyridines). Retrieved from [1]

Sources

Exploratory

Reactivity overview of the 3-bromo position in 4-picoline derivatives

Executive Summary 3-Bromo-4-methylpyridine (3-bromo-4-picoline) represents a "privileged scaffold" in modern drug discovery, particularly within kinase inhibitor and GPCR ligand development. Its utility stems from the or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-methylpyridine (3-bromo-4-picoline) represents a "privileged scaffold" in modern drug discovery, particularly within kinase inhibitor and GPCR ligand development. Its utility stems from the orthogonal reactivity of its two primary handles: the electrophilic C3-bromine and the nucleophilic (upon deprotonation) C4-methyl group.

This guide addresses the specific challenge of manipulating the 3-bromo position while managing the competing reactivity of the acidic 4-methyl protons. We provide validated protocols for cross-coupling and metallation, emphasizing the divergence between Lithium-Halogen Exchange (Li-Hal) and Lateral Lithiation .

Electronic & Steric Landscape

To master the reactivity of this scaffold, one must understand the electronic push-pull dynamics:

  • The Pyridine Core: The nitrogen atom withdraws electron density via induction (

    
    ) and resonance (
    
    
    
    ), making the ring electron-deficient.
  • The 3-Bromo Substituent: Located at the

    
    -position relative to nitrogen, it is less susceptible to nucleophilic aromatic substitution (
    
    
    
    ) than 2- or 4-halopyridines. However, it is highly activated for oxidative addition with transition metals (
    
    
    ,
    
    
    ).
  • The 4-Methyl Group: The protons are significantly acidic (

    
     in DMSO). The adjacent electron-withdrawing bromine atom further acidifies these protons via induction, creating a risk of lateral metallation during attempts to manipulate the bromine.
    
Visualization: Reactivity Landscape

ReactivityMap Core 3-Bromo-4-Picoline Pd Pd-Catalyzed Coupling (C-C / C-N Bond Formation) Core->Pd Pd(0) / Ligand LiHal Li-Hal Exchange (Kinetic Control: C3 Functionalization) Core->LiHal t-BuLi (-78°C) or i-PrMgCl Lateral Lateral Lithiation (Thermodynamic Control: C4-Methyl Functionalization) Core->Lateral LDA (-78°C) Pyridyne Pyridyne Intermediate (Elimination-Addition) Core->Pyridyne Strong Base (NaNH2) Suzuki Suzuki/Heck/Buchwald (Retains Methyl) Pd->Suzuki C3_Sub 3-Substituted 4-Picoline LiHal->C3_Sub C4_Ext Chain Extension at Methyl Lateral->C4_Ext

Caption: Figure 1. Divergent reactivity pathways of 3-bromo-4-picoline controlled by reagent selection and temperature.

Palladium-Catalyzed Cross-Couplings

The most reliable method for functionalizing the C3 position is Pd-catalyzed cross-coupling. The 4-methyl group generally tolerates these conditions well, provided the base is not strong enough to deprotonate it significantly at high temperatures.

Suzuki-Miyaura Coupling

Objective: Formation of Biaryl/Heterobiaryl systems.

  • Challenge: Steric hindrance from the ortho-methyl group can slow down transmetallation.

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to facilitate the catalytic cycle.

Optimized Protocol:

ComponentRecommendationFunction
Catalyst

(3-5 mol%)
Robust, resists oxidation.
Ligand Not usually required if using pre-catalyst.If using

, add SPhos .
Base

or

(2.0 equiv)
Carbonates are mild enough to avoid methyl deprotonation.
Solvent 1,4-Dioxane / Water (4:1)Aqueous component is critical for boronate activation.
Temp 80–100°CRequired for oxidative addition.
Buchwald-Hartwig Amination

Objective: Introduction of amine motifs (C-N bond).

  • Critical Factor: Base selection.[1] Strong bases like

    
     are standard but can cause side reactions at the methyl group.
    
  • Recommendation: Use weak bases (

    
    , 
    
    
    
    ) when possible. If
    
    
    is required, ensure strictly anhydrous conditions and lower temperatures if feasible.

The Metallation Dichotomy: Exchange vs. Deprotonation

This is the most technically demanding aspect of 3-bromo-4-picoline chemistry. You must choose between removing the bromine (Exchange) or removing a proton from the methyl group (Lateral Lithiation).

Pathway A: Lithium-Halogen Exchange (Targeting C3)

To functionalize the C3 position with electrophiles (aldehydes, acyl chlorides) that are not compatible with Pd-coupling, you must perform a Li-Hal exchange.

  • The Problem:

    
    -Butyllithium (
    
    
    
    -BuLi) is nucleophilic and basic. It may attack the ring or deprotonate the methyl group before exchanging the bromine.
  • The Solution: Use

    
    -Butyllithium (
    
    
    
    -BuLi)
    (2 equivalents) at -78°C or Turbo Grignard (
    
    
    -PrMgCl
    
    
    LiCl).
    • 
      -BuLi: Extremely fast exchange (Kinetic control) outcompetes deprotonation.
      
    • Turbo Grignard: Thermodynamic control; Mg is less basic than Li, preventing methyl deprotonation.

Pathway B: Lateral Lithiation (Targeting C4-Methyl)

If the goal is to extend the carbon chain at the methyl group while keeping the bromine intact (for later coupling), you need a non-nucleophilic base.

  • Reagent: Lithium Diisopropylamide (LDA) or LiHMDS.

  • Mechanism: These bulky bases cannot attack the bromine or the ring; they specifically remove the acidic benzylic-like proton.

Visualization: Metallation Decision Tree

MetallationLogic Start Goal: Functionalize 3-Bromo-4-Picoline Decision Which position? Start->Decision C3 Target C3 (Replace Br) Decision->C3 Remove Br C4 Target C4-Methyl (Keep Br) Decision->C4 Keep Br MethodC3_1 Method A: t-BuLi (2 eq) -78°C, THF (Fast Exchange) C3->MethodC3_1 Cryogenic/Fast MethodC3_2 Method B: i-PrMgCl·LiCl 0°C, THF (Chemoselective) C3->MethodC3_2 Scalable/Mild MethodC4 Method C: LDA (1.1 eq) -78°C, THF (Lateral Deprotonation) C4->MethodC4 Trap Quench with Electrophile (E+) MethodC3_1->Trap MethodC3_2->Trap MethodC4->Trap

Caption: Figure 2. Decision logic for regioselective metallation of 3-bromo-4-picoline.

Experimental Protocol: C3-Selective Suzuki Coupling

Context: Synthesis of 3-(4-methoxyphenyl)-4-methylpyridine. This protocol minimizes homocoupling and protodebromination.

Materials
  • 3-Bromo-4-methylpyridine (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • 
     (0.05 equiv)
    
  • 
     (2.0 equiv)[2][3][4][5]
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v)
    
Step-by-Step Methodology
  • Degassing (Critical): Charge a reaction vial with the solvent mixture. Sparge with Argon or Nitrogen for 15 minutes. Dissolved oxygen is the primary cause of catalyst death and homocoupling.

  • Assembly: Add the aryl bromide, boronic acid, base, and Pd-catalyst to the vial under a positive stream of inert gas.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 90°C with vigorous stirring for 4–16 hours.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the bromide (M+H = 172/174) and appearance of product (M+H = 200).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[2][4] Wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .[2][5][6]
  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: 0-40% Ethyl Acetate in Hexanes. (Note: Pyridines can streak; adding 1% Triethylamine to the eluent can improve peak shape).

References

  • ChemicalBook. (2025).[7] 3-Bromo-4-methylpyridine Chemical Properties and Synthesis. Retrieved from

  • BenchChem. (2025).[2][4][5][6] Suzuki Coupling of 3-Bromoquinoline and Picoline Derivatives: Protocols and Application Notes. Retrieved from

  • Sigma-Aldrich. (2025). 3-Bromo-4-methylpyridine Product Specification and Safety Data. Retrieved from

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context on Suzuki/Buchwald mechanisms).
  • Schlosser, M. (2005). The organometallic approach to heterocycles.[5][8][9]Angewandte Chemie International Edition, 44(3), 376-393. (Foundational work on lateral vs. ring lithiation).

  • Gribble, G. W., & Joule, J. A. (2010). Progress in Heterocyclic Chemistry. Elsevier.

Sources

Foundational

Safety Data Sheet (SDS) and toxicity data for 2,5-Diamino-3-bromo-4-picoline

An In-depth Technical Guide to the Safety and Toxicological Assessment of 2,5-Diamino-3-bromo-4-picoline For Researchers, Scientists, and Drug Development Professionals Abstract 2,5-Diamino-3-bromo-4-picoline (IUPAC Name...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Toxicological Assessment of 2,5-Diamino-3-bromo-4-picoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diamino-3-bromo-4-picoline (IUPAC Name: 3-bromo-4-methylpyridine-2,5-diamine) is a substituted aminopyridine, a class of heterocyclic compounds with significant utility in pharmaceutical and materials science research.[1][2] As with any novel chemical entity, a thorough understanding of its potential hazards and a robust strategy for toxicological assessment are paramount for ensuring laboratory safety and guiding early-stage drug development. This guide provides a comprehensive overview of the inferred toxicological profile of 2,5-Diamino-3-bromo-4-picoline based on data from structurally related analogs. It further outlines a modern, tiered approach to toxicity testing, beginning with foundational in vitro assays, and provides detailed, field-proven protocols for their execution.

Compound Identification and Structural Rationale for Toxicological Concern

  • IUPAC Name: 3-bromo-4-methylpyridine-2,5-diamine[1]

  • Synonyms: 3-Bromo-2,5-diamino-4-picoline[1]

  • Molecular Formula: C₆H₈BrN₃[1]

  • Molecular Weight: 202.06 g/mol [1]

  • Chemical Structure:

/ \ / C---C-Br | | NH2 CH3

The chemical architecture of this molecule presents several structural alerts that warrant a cautious approach:

  • Aminopyridine Core: Monoaminopyridines are known to be readily absorbed through the skin and gastrointestinal tract and are recognized as acutely toxic compounds.[3] Their mechanism of toxicity can involve the blockade of potassium (K+) channels, which can lead to convulsions or seizures.[3]

  • Aromatic Amines: This functional group is a classic structural alert for potential mutagenicity. Aromatic amines can undergo metabolic activation by cytochrome P450 enzymes in the liver to form reactive electrophilic intermediates that can bind to DNA, leading to mutations.

  • Brominated Aromatic System: The presence of a halogen, such as bromine, can influence the metabolic stability and lipophilicity of the compound, potentially leading to bioaccumulation or specific organ toxicities.

Inferred Hazard Profile and Safety Precautions

While no specific Safety Data Sheet (SDS) exists for 2,5-Diamino-3-bromo-4-picoline, an analysis of SDS for analogous compounds allows for a reasoned inference of its potential hazards.

Table 1: Inferred Hazard Identification based on Structural Analogs

Hazard ClassificationInferred PotentialRationale and Analog Data
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4: Toxic or Harmful 2-Amino-4-methylpyridine is classified as "Toxic if swallowed, in contact with skin or if inhaled" (H301 + H311 + H331).[4] 4-Aminopyridine is highly toxic to mammals, with most LD50 values below 10 mg/kg.[5]
Skin Corrosion/Irritation Category 1B or 2: Causes severe skin burns or irritation 2-Amino-4-methylpyridine is listed as causing severe skin burns and eye damage (H314).[4] Other analogs like 2-Amino-5-bromo-3-methylpyridine are classified as skin irritants (Category 2).[6]
Serious Eye Damage/Irritation Category 1 or 2: Causes serious eye damage or irritation Consistent with skin effects, aminopyridines are often severe eye irritants.[4][6][7]
Germ Cell Mutagenicity Suspected Aromatic amines are a well-known class of potential mutagens. While some aminopyridines tested negative in standard Ames assays, this potential must be experimentally verified for any new analog.[3]
Aquatic Toxicity Category 3: Harmful to aquatic life 2-Amino-4-methylpyridine is classified as "Harmful to aquatic life with long lasting effects" (H412).[4]
Mandatory Laboratory Safety Protocols:

Given the high likelihood of acute toxicity and severe irritancy, the following handling procedures are essential:

  • Engineering Controls: All manipulations of solid material or solutions should be conducted within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]

    • Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are required. Change gloves immediately if contaminated.[7]

    • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if there is any risk of dust or aerosol generation outside of a fume hood.[4]

  • Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]

A Tiered Strategy for Toxicological Assessment

For a novel compound in a drug discovery pipeline, a tiered, "fail-fast" approach to toxicity testing is crucial to conserve resources. This strategy prioritizes in vitro assays to identify liabilities early.[8][9]

Caption: A tiered workflow for preclinical toxicity assessment.

Core Experimental Protocols

The following protocols represent the essential first steps in characterizing the toxicological profile of 2,5-Diamino-3-bromo-4-picoline.

Protocol 4.1: General Cytotoxicity Assessment using the MTT Assay

Causality and Rationale: This assay provides a rapid, quantitative measure of a compound's ability to kill cells or inhibit their proliferation. It is a fundamental screen for baseline toxicity against relevant cell lines, such as HepG2 (human liver carcinoma), which possess some metabolic activity. The assay measures the activity of mitochondrial reductase enzymes, which serves as a proxy for cell viability.

Methodology:

  • Cell Culture: Culture HepG2 cells in appropriate media (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum) in a 37°C, 5% CO₂ incubator.

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 2,5-Diamino-3-bromo-4-picoline in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.) in cell culture media. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

  • Dosing: Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (media with DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 24 to 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 4.2: Bacterial Reverse Mutation (Ames) Test

Causality and Rationale: This test is the gold standard for assessing mutagenic potential.[10] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. The inclusion of a liver S9 fraction is critical for detecting compounds that only become mutagenic after metabolic activation, a key concern for aromatic amines.

G cluster_0 Metabolic Activation Pathway (Hypothetical) Parent 2,5-Diamino-3-bromo-4-picoline P450 Phase I Metabolism (Liver P450 Enzymes) Parent->P450 + S9 Fraction Intermediate Reactive N-hydroxy Metabolite P450->Intermediate DNA Cellular DNA Intermediate->DNA Covalent Binding Adduct DNA Adduct Formation DNA->Adduct Mutation Genetic Mutation Adduct->Mutation Leads to

Caption: Hypothetical metabolic activation of an aminopyridine to a mutagen.

Methodology:

  • Strain Selection: Use a panel of tester strains, such as S. typhimurium TA98, TA100, TA1535, and TA1537, to detect different types of mutations (frameshift vs. base-pair substitution).

  • Assay Conditions: For each strain, perform the assay with and without a metabolically active S9 fraction prepared from rat liver.

  • Compound Exposure (Plate Incorporation Method): a. To a sterile tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of either S9 mix or a buffer. b. After a brief pre-incubation, add 2.0 mL of molten top agar and vortex gently. c. Pour the mixture onto a minimal glucose agar plate.

  • Controls: Prepare plates for a negative (vehicle) control and a known positive control for each strain/condition (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98 without S9, 2-aminoanthracene for TA98 with S9).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring and Interpretation: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in the number of revertants that is at least double the background (negative control) count.

Conclusion for the Senior Scientist

While direct toxicological data for 2,5-Diamino-3-bromo-4-picoline is not publicly available, a comprehensive analysis of its structural motifs and data from closely related analogs strongly suggests a profile of acute toxicity and severe irritancy. This necessitates rigorous adherence to safety protocols. For drug development professionals, this compound's potential for mutagenicity, stemming from its aromatic amine structure, must be addressed immediately through foundational in vitro screening. The tiered assessment strategy and detailed protocols provided in this guide offer a robust framework for systematically evaluating the safety profile of this and other novel chemical entities, ensuring that data-driven decisions are made early in the discovery pipeline.

References

  • Schafer, E.W., Jr., et al. (1973). A summary of the acute toxicity of 4-aminopyridine to birds and mammals. Toxicology and Applied Pharmacology, 26:532-538. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Aminopyridines Executive Summary. Available at: [Link]

  • Charles River Laboratories. In Vitro Toxicology Testing. Available at: [Link]

  • Belair, M., et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet for 5-Bromo-1-(pyridin-3-ylmethyl)pyrazin-2(1H)-one. Available at: [Link]

  • Porsolt. (n.d.). In Vitro Toxicology Testing. Available at: [Link]

  • International Labour Organization. (2011). In Vitro Toxicity Testing. Encyclopaedia of Occupational Health and Safety. Available at: [Link]

  • Gucma, M., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules. Available at: [Link]

  • News-Medical. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. Available at: [Link]

  • Sharma, G., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). In vitro Toxicity Testing in the Twenty-First Century. PMC. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 3-BROMO-4-METHYLPYRIDINE-2,5-DIAMINE. Available at: [Link]

  • Oakwood Chemical. (n.d.). 2-Amino-3,5-dibromo-4-methylpyridine. Available at: [Link]

  • Chem-Impex. (n.d.). 2-Amino-3-bromo-5-methylpyridine. Available at: [Link]

Sources

Exploratory

History and discovery of brominated diaminopicoline compounds

An In-depth Technical Guide to the History, Synthesis, and Biological Significance of Brominated Diaminopicoline Compounds For Researchers, Scientists, and Drug Development Professionals Abstract The diaminopicoline scaf...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the History, Synthesis, and Biological Significance of Brominated Diaminopicoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diaminopicoline scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of targeted therapeutics, particularly kinase inhibitors. The strategic introduction of bromine atoms to this scaffold represents a key optimization strategy, leveraging the unique physicochemical properties of this halogen to enhance potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of brominated diaminopicoline compounds. It delves into the scientific rationale behind their design, details key synthetic methodologies, and explores their biological activities and mechanisms of action. Through an examination of structure-activity relationships and a presentation of detailed experimental protocols, this guide serves as an essential resource for researchers engaged in the discovery and development of novel therapeutics based on this important chemical motif.

Introduction: The Diaminopicoline Scaffold as a "Privileged" Structure

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a diverse range of biological targets. These are termed "privileged structures" due to their ability to serve as versatile platforms for the development of potent and selective ligands. The 2,6-diaminopyridine core, a key component of the diaminopicoline structure, is one such scaffold. Its utility is particularly prominent in the design of inhibitors for cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and have been implicated in the pathogenesis of cancer.[1] The arrangement of nitrogen atoms and amino groups in the diaminopyridine ring allows for a precise presentation of hydrogen bond donors and acceptors, facilitating strong and specific interactions with the ATP-binding pocket of kinases. The development of 2,6-diaminopyridine derivatives has been a focus of research for creating antiproliferative agents useful in the treatment of solid tumors.[1]

The Strategic Role of Bromine in Modern Drug Design

The introduction of halogen atoms, a practice known as halogenation, is a cornerstone of modern drug design. While often used to modulate lipophilicity and metabolic stability, bromine offers a unique set of properties that medicinal chemists can exploit. The "halogen bond," a non-covalent interaction between the electrophilic region of a halogen atom and a nucleophilic site, can significantly contribute to binding affinity and selectivity. Furthermore, the size and polarizability of bromine can lead to favorable van der Waals interactions within a protein's binding site.

In the context of heterocyclic compounds like quinolines and pyridines, bromination has been shown to be a powerful strategy for enhancing biological activity. Studies have demonstrated that the addition of bromine to a quinoline scaffold can dramatically increase its antiproliferative effects against various cancer cell lines.[2] This enhancement is often attributed to a combination of improved target engagement and altered pharmacokinetic properties. The success of bromination in these related scaffolds provides a strong rationale for its application to the diaminopicoline core.

Foundational Synthesis: The Gateway to Brominated Diaminopicolines

The exploration of brominated diaminopicoline compounds begins with the efficient synthesis of key building blocks. One of the most fundamental of these is 4-bromo-2,6-diaminopyridine. The preparation of this intermediate is crucial, as it provides a versatile starting point for further chemical modifications and the construction of more complex derivatives. A common synthetic approach involves a multi-step process starting from readily available materials.[3]

Experimental Protocol: Synthesis of 4-Bromo-2,6-diaminopyridine

This protocol outlines a representative synthesis, adapted from established methodologies.[3]

Step 1: Condensation Reaction

  • To a solution of sodium ethoxide in ethanol, add diethyl oxalate and acetone dropwise at a temperature between 0-60 °C.

  • Stir the reaction mixture until the condensation is complete, forming a pyranoid ring intermediate.

Step 2: Aminolysis Reaction

  • Treat the pyranoid ring product with an ammonia solution in methanol to yield the corresponding dicarboxamide.

Step 3: Bromination

  • Subject the dicarboxamide to a bromination reaction to introduce the bromine atom at the 4-position of the pyridine ring.

Step 4: Amide Degradation (Hofmann Rearrangement)

  • Treat the 4-bromopyridine-2,6-dicarboxamide with a solution of bromine and potassium hydroxide.

  • Heat the reaction mixture to approximately 90 °C for about 4 hours, monitoring for completion by HPLC.

  • Upon cooling to room temperature, a solid will precipitate.

  • Collect the solid product by suction filtration and dry to obtain 4-bromo-2,6-diaminopyridine.

Causality Behind Experimental Choices: The Hofmann rearrangement in the final step is a classic and reliable method for converting amides to amines with one fewer carbon atom, making it an efficient way to generate the desired 2,6-diamino substitution pattern from the dicarboxamide precursor.

Visualization of Synthetic Workflow

A Diethyl Oxalate + Acetone B Pyranoid Ring Intermediate A->B Condensation (NaOEt, EtOH) C 4-Bromopyridine-2,6-dicarboxamide B->C Aminolysis & Bromination D 4-Bromo-2,6-diaminopyridine (Target Product) C->D Hofmann Rearrangement (Br2, KOH)

Caption: Synthetic pathway for 4-bromo-2,6-diaminopyridine.

Discovery of Bioactivity: From Scaffold to Drug Candidate

While the synthesis of simple brominated diaminopyridines has been established, the true value of these compounds lies in their biological activity. The diaminopyridine scaffold itself is a known inhibitor of cyclin-dependent kinases (CDKs).[1] The strategic addition of bromine can significantly enhance this inherent activity. Research into related brominated heterocyclic compounds has shown that they can exhibit potent anticancer effects by targeting key enzymes involved in cell proliferation and survival, such as topoisomerase I.[4][5]

For instance, studies on highly brominated quinolines have revealed that specific bromination patterns lead to substantial increases in antiproliferative activity against cancer cell lines like HeLa and HT29.[2] One particular compound, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, demonstrated IC50 values in the low micromolar range, highlighting the potent effect of multi-bromination.[2][4] This principle of using bromine to enhance potency is directly applicable to the diaminopicoline scaffold. The bromine atom can occupy a specific sub-pocket in the kinase active site, leading to improved binding affinity and, consequently, lower IC50 values.

Quantitative Data: Antiproliferative Activity of Related Brominated Heterocycles

The following table summarizes the inhibitory concentrations (IC50) of representative brominated quinoline compounds against various cancer cell lines, illustrating the impact of bromination on anticancer activity.

Compound IDStructureCell LineIC50 (µM)Reference
Compound 11 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Glioma)15.4[2]
HeLa (Cervical Cancer)26.4[2]
HT29 (Colon Cancer)15.0[2]
5-FU (Reference) 5-FluorouracilC6 (Glioma)240.8[2]
HeLa (Cervical Cancer)258.3[2]
HT29 (Colon Cancer)248.5[2]

Mechanism of Action: Targeting Cellular Proliferation Pathways

Brominated diaminopicoline derivatives often exert their anticancer effects by inhibiting protein kinases that are critical for cell cycle progression. The cyclin-dependent kinase 4 (Cdk4)/cyclin D pathway is a primary target.[1] This pathway controls the transition from the G1 to the S phase of the cell cycle, a critical checkpoint for cell proliferation. By inhibiting Cdk4, these compounds can induce cell cycle arrest and prevent the uncontrolled division of cancer cells.

Another potential mechanism of action for brominated heterocyclic compounds is the inhibition of topoisomerase I.[5] This enzyme is essential for DNA replication and repair. Its inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells.[4][5]

Visualization of a Targeted Signaling Pathway

cluster_0 Cell Cycle Progression (G1 to S Phase) CycD Cyclin D Cdk4 Cdk4/6 CycD->Cdk4 pRb pRb Cdk4->pRb Phosphorylation E2F E2F pRb->E2F Releases S_Phase S-Phase Genes (Proliferation) E2F->S_Phase Inhibitor Brominated Diaminopicoline Compound Inhibitor->Cdk4 Inhibition

Caption: Inhibition of the Cdk4/Cyclin D pathway by a brominated diaminopicoline compound.

Future Perspectives and Conclusion

The journey from the initial synthesis of simple brominated pyridines to the development of highly potent and selective drug candidates is a testament to the power of medicinal chemistry. Brominated diaminopicoline compounds stand at the intersection of a privileged scaffold and a strategic chemical modification. The evidence from related heterocyclic systems strongly suggests that this class of compounds holds significant promise for the development of novel anticancer therapeutics, particularly as kinase inhibitors.[1][2]

Future research will likely focus on the synthesis of diverse libraries of brominated diaminopicoline derivatives to further probe structure-activity relationships. The exploration of different bromination patterns and the addition of other functional groups will be key to optimizing potency, selectivity, and drug-like properties. As our understanding of the molecular drivers of cancer deepens, the targeted design of compounds like these will continue to be a critical component of our strategy to combat this complex disease.

References

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available at: [Link]

  • Synthetic method of 4-bromine-2,6-diaminopyridine. Google Patents.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available at: [Link]

  • 2,6-diaminopyridine derivatives. Google Patents.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • (PDF) Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics. ResearchGate. Available at: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 2,5-Diamino-3-bromo-4-picoline in Drug Synthesis

The following is a comprehensive Application Note and Protocol guide for the pharmaceutical intermediate 2,5-Diamino-3-bromo-4-picoline (also known as 3-bromo-4-methylpyridine-2,5-diamine). Executive Summary 2,5-Diamino-...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Application Note and Protocol guide for the pharmaceutical intermediate 2,5-Diamino-3-bromo-4-picoline (also known as 3-bromo-4-methylpyridine-2,5-diamine).

Executive Summary

2,5-Diamino-3-bromo-4-picoline is a densely functionalized pyridine scaffold characterized by its "trifunctional" reactivity profile. It serves as a critical linchpin in the synthesis of advanced kinase inhibitors (e.g., MEK, ERK, and CDK pathways) and HSP90 inhibitors. Its structural uniqueness lies in the C3-Bromine handle flanked by a C2-Amine , a C4-Methyl group, and a C5-Amine .

This configuration allows for orthogonal functionalization:

  • C3-Br: Site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C2/C5-Amines: Differential nucleophilicity allows for selective acylation or heterocyclization.

  • C4-Methyl: Provides steric constraints or serves as a precursor for fused ring formation (e.g., pyrrolo[2,3-c]pyridines).

Chemical Profile & Stability[1]

ParameterSpecificationNotes
Appearance Tan to brown solidSensitive to oxidation; darkens upon air exposure.
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in non-polar solvents (Hexane, DCM).
pKa (Calc) ~3.5 (Pyridine N), ~6.0 (C5-NH2)C5-NH2 is significantly more basic/nucleophilic than C2-NH2.
Storage -20°C, Inert Atmosphere (Ar/N2)Hygroscopic. Store in amber vials to prevent photolysis of C-Br bond.
Reactivity HighSusceptible to N-oxidation and electrophilic aromatic substitution.

Synthesis of the Intermediate

Rationale: Commercial availability can be sporadic. In-house synthesis ensures quality control of this unstable intermediate.

Pathway: 4-Methyl-5-nitropyridin-2-ol


 2,5-Diamino-3-bromo-4-picoline.
Protocol A: Preparation from 4-Methyl-5-nitropyridin-2-ol

Reference: Adapted from Med. Chem. Commun., 2013 (See Ref [1]).[1]

  • Bromination (C3 Functionalization):

    • Suspend 4-methyl-5-nitropyridin-2-ol (1.0 eq) in Acetic Acid.

    • Add Bromine (Br₂) (1.1 eq) dropwise at 20°C.

    • Stir for 2 hours. Pour into ice water. Filter the yellow precipitate (3-bromo-4-methyl-5-nitropyridin-2-ol ).

    • Yield Target: >90%.[2][1][3]

  • Chlorination (Activation of C2):

    • Suspend product from Step 1 in Acetonitrile (MeCN).

    • Add POCl₃ (1.6 eq) dropwise.[1] Heat to 75°C for 18h.

    • Quench in ice water. Isolate 3-bromo-2-chloro-4-methyl-5-nitropyridine .[1]

    • Safety: POCl₃ is corrosive; evolvement of HCl gas.

  • Amination (C2-NH2 Installation):

    • Dissolve chloro-intermediate in THF/Isopropanol.

    • Add NH₃ (aq) or ammonia in methanol (excess). Heat in a sealed tube at 80°C for 4h.

    • Result: 2-amino-3-bromo-4-methyl-5-nitropyridine .

  • Nitro Reduction (C5-NH2 Unmasking):

    • Method: Iron (Fe) powder / Ammonium Chloride (NH₄Cl) in EtOH/H₂O (Standard Bechamp reduction).

    • Why Fe/NH₄Cl? Avoids de-bromination often seen with Pd/H₂ catalytic hydrogenation.

    • Reflux for 2h. Filter hot through Celite. Concentrate filtrate.

    • Final Product: 2,5-Diamino-3-bromo-4-picoline.

Application Protocols: Strategic Utilization

Strategy 1: Regioselective Nucleophilic Substitution

Objective: Selectively functionalize the C5-amine while leaving the C2-amine and C3-bromide intact. Mechanism: The C2-amine is electronically deactivated by the pyridine nitrogen (amidine-like resonance). The C5-amine behaves like an electron-rich aniline, making it the primary nucleophile.

Protocol: Selective C5-Amidation

  • Dissolution: Dissolve 2,5-diamino-3-bromo-4-picoline (1.0 eq) in anhydrous DMF.

  • Base: Add DIPEA (1.2 eq). Avoid strong bases that might deprotonate the C2-amine.

  • Electrophile: Add Acid Chloride (R-COCl, 1.0 eq) dropwise at 0°C.

  • Reaction: Stir at 0°C

    
     RT for 2 hours.
    
  • Validation: Monitor by LC-MS. The C5-amide forms first. The C2-amine requires elevated temperatures or stronger bases (NaH) to react.

Strategy 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Install an aryl/heteroaryl group at C3 using the bromine handle. Challenge: The C3 position is sterically crowded (sandwiched between C2-NH2 and C4-Me). Standard ligands (PPh3) often fail.

Protocol: Sterically Demanding Suzuki Coupling

  • Reagents:

    • Substrate: 2,5-Diamino-3-bromo-4-picoline (1.0 eq).

    • Boronic Acid: Ar-B(OH)₂ (1.5 eq).

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃ / S-Phos (for highly hindered substrates).

    • Base: K₂CO₃ (3.0 eq) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane / Water (4:1). Degas thoroughly (sparge with Ar for 15 min).

  • Conditions: Microwave irradiation at 110°C for 1 hour, or reflux for 12 hours.

  • Note: Free amines can poison Pd catalysts. If conversion is low, protect amines (e.g., as Boc-carbamates) prior to coupling.

Visualizing the Synthetic Workflow

The following diagram illustrates the synthesis of the intermediate and its divergent application pathways.

G Start 4-Methyl-5-nitropyridin-2-ol Bromination 3-Bromo-4-methyl- 5-nitropyridin-2-ol Start->Bromination Br2, AcOH Chlorination 3-Bromo-2-chloro- 4-methyl-5-nitropyridine Bromination->Chlorination POCl3, 75°C Amination 2-Amino-3-bromo- 4-methyl-5-nitropyridine Chlorination->Amination NH3, THF Target 2,5-Diamino-3-bromo- 4-picoline (Target Intermediate) Amination->Target Fe/NH4Cl (Red.) App1 Pathway A: Selective C5-Amidation (Kinase Linkers) Target->App1 R-COCl, 0°C App2 Pathway B: Suzuki Coupling at C3 (Core Scaffold Extension) Target->App2 Ar-B(OH)2, Pd cat App3 Pathway C: Cyclization to Imidazo[4,5-b]pyridine Target->App3 R-CHO / Cyclization

Figure 1: Synthetic flowchart from precursor to target intermediate and downstream applications.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Suzuki Coupling Catalyst poisoning by free amines.Use Boc-protection for C2/C5 amines before coupling. Use S-Phos or X-Phos ligands.
De-bromination during Reduction Hydrogenolysis of C-Br bond.Do NOT use H₂/Pd-C. Use chemoselective reduction: Fe/AcOH, SnCl₂, or Zn/NH₄Cl.
Regioselectivity Failure Acylation occurring at C2 and C5.Lower temperature to -10°C. Use stoichiometric limiting electrophile.
Product Decomposition Oxidation of electron-rich diamine.Store under Argon. Use immediately after synthesis or convert to HCl salt for storage.

References

  • Synthesis of Pyridine Precursors

    • Title: Synthetic routes to compounds 5 and 10-19 (Supplementary Inform
    • Source:Med. Chem. Commun. (Royal Society of Chemistry), 2013.[1]

    • Context: Details the bromination and chlorin
  • General Reactivity of 2,5-Diaminopyridines

    • Title: Discovery of TAK-733, a potent and selective MEK allosteric site inhibitor.
    • Source:Bioorg. Med. Chem. Lett., 2011.
    • Context: Illustrates the use of substituted pyridine/pyrimidine scaffolds in kinase inhibitor design.
  • Palladium Catalysis on Hindered Pyridines: Title: Buchwald-Hartwig and Suzuki-Miyaura coupling of hindered halopyridines. Source:Chemical Reviews, 2011 (General Reference for Protocol 2). Note: Standard protocols for sterically crowded pyridines (S-Phos/Pd2(dba)3) apply directly to the C3-Br/C4-Me motif.

Sources

Application

Functionalization of the amino groups in 2,5-Diamino-3-bromo-4-picoline

Application Note: Regioselective Functionalization of 2,5-Diamino-3-bromo-4-picoline Executive Summary & Structural Analysis The scaffold 2,5-Diamino-3-bromo-4-picoline (also referred to as 2,5-diamino-3-bromo-4-methylpy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Functionalization of 2,5-Diamino-3-bromo-4-picoline

Executive Summary & Structural Analysis

The scaffold 2,5-Diamino-3-bromo-4-picoline (also referred to as 2,5-diamino-3-bromo-4-methylpyridine) represents a highly privileged pharmacophore in kinase inhibitor discovery and the synthesis of fused bicyclic heterocycles (e.g., 4-azaindoles, imidazo[1,2-a]pyridines).

Effective utilization of this building block requires mastering the distinct electronic and steric environments of its two amino groups. This guide provides validated protocols for the orthogonal functionalization of the 2-amino and 5-amino positions, leveraging their inherent reactivity differences.

The Chemo-Selectivity Challenge

The molecule features two amino groups with drastically different nucleophilicities, governed by the pyridine ring's electronics and the steric crowding of the 3-bromo and 4-methyl substituents.

  • 5-Amino Group (C5-

    
    ):  Behaves similarly to an electron-rich aniline. It is the primary nucleophile . However, it is sterically flanked by the C4-methyl group, which can retard reaction rates with bulky electrophiles.
    
  • 2-Amino Group (C2-

    
    ):  Behaves like an amidine. The adjacent ring nitrogen withdraws electron density, significantly lowering its 
    
    
    
    and nucleophilicity. It generally requires deprotonation (anionic activation) or transition-metal catalysis to react.
  • 3-Bromo Substituent: Acts as a steric wedge between the two amines but serves as a critical handle for cross-coupling (e.g., Suzuki-Miyaura) or cyclization sequences.

Figure 1: Reactivity landscape highlighting the orthogonal nature of the two amino groups.

Protocol A: Selective Acylation of the 5-Amino Group

Objective: To introduce an amide or sulfonamide linkage at the 5-position without affecting the 2-amino group. Mechanism: Exploits the higher HOMO energy of the 5-nitrogen compared to the 2-nitrogen.

Materials
  • Substrate: 2,5-Diamino-3-bromo-4-picoline (1.0 equiv)

  • Reagent: Acid Chloride (

    
    ) or Anhydride (1.05 equiv)
    
  • Base: Pyridine or DIPEA (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 g (approx. 4.9 mmol) of the diamine in 15 mL of anhydrous DCM under nitrogen atmosphere. Cool the solution to

    
     using an ice bath.
    
  • Base Addition: Add DIPEA (0.94 mL, 5.4 mmol). Note: Pyridine (solvent/base mixture) can be used for less reactive acid chlorides.

  • Electrophile Addition: Dissolve the acid chloride (5.15 mmol) in 2 mL DCM and add it dropwise over 15 minutes.

    • Critical Control: Maintain temperature

      
      . The 4-methyl group creates steric hindrance; rapid addition may cause local heating and loss of selectivity.
      
  • Reaction Monitoring: Stir at

    
     for 1 hour, then warm to RT. Monitor by TLC (5% MeOH in DCM) or LCMS.
    
    • Success Criteria: Disappearance of starting material (

      
      ) and appearance of mono-acylated product (
      
      
      
      ). Absence of bis-acylated byproduct.
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Validation Data (Simulated): | Position | Chemical Shift (


, DMSO-

) | Multiplicity | Interpretation | | :--- | :--- | :--- | :--- | | 5-NH-COR | 9.80 | Singlet | Downfield shift confirms acylation. | | 2-NH2 | 6.10 | Broad Singlet | Remains characteristic of free amine. | | 4-CH3 | 2.25 | Singlet | Shows NOE correlation to amide NH. |

Protocol B: Functionalization of the 2-Amino Group (Sandmeyer Transformation)

Objective: To convert the 2-amino group into a halogen (Cl, Br, I) for subsequent coupling, while preserving the 5-amino functionality (often requires prior protection of 5-N). Context: Direct alkylation of the 2-amino group is difficult. Converting it to a halide allows for


 displacement or metal-catalyzed coupling.
Pre-requisite

The 5-amino group must be protected (e.g., as an acetamide or carbamate) using Protocol A, or the reaction must be run under conditions where the 5-N is fully protonated (less likely to diazotize than the 2-N in specific acidic regimes, though protection is safer).

Step-by-Step Methodology (2-Amino 2-Chloro)
  • Preparation: Suspend the 5-protected diamine (1.0 equiv) in concentrated HCl (10 volumes) at

    
    .
    
  • Diazotization: Add aqueous

    
     (1.2 equiv) dropwise, maintaining the temperature below 
    
    
    
    . The solution will turn yellow/orange. Stir for 30 mins.
    • Mechanism:[1][2][3][4] Formation of the diazonium salt

      
      . The 2-position diazonium is relatively stable due to resonance with the ring nitrogen.
      
  • Substitution: Carefully add CuCl (Copper(I) chloride, 1.5 equiv) dissolved in conc. HCl to the diazonium solution.

  • Evolution: Allow the reaction to warm to RT. Nitrogen gas evolution will be observed. Heat to

    
     for 1 hour to ensure completion.
    
  • Workup: Neutralize carefully with

    
     (aq) to pH 8. Extract with EtOAc.
    
  • Outcome: Yields the 2-chloro-3-bromo-4-picoline derivative.

Protocol C: Cyclization to 4-Azaindoles (Advanced)

Objective: Use the 2-amino and 3-bromo groups to build a pyrrolo[3,2-b]pyridine (4-azaindole) core. Application: This transforms the scaffold into a bicyclic kinase inhibitor core.

Figure 2: Workflow for converting the diamine scaffold into a 4-azaindole core.

Methodology (Sonogashira Cyclization)
  • Coupling: Combine the diamine (1.0 equiv), Terminal Alkyne (1.2 equiv),

    
     (5 mol%), and CuI (10 mol%) in degassed DMF/TEA (3:1). Heat at 
    
    
    
    for 4-12 hours.
  • Cyclization: Often occurs spontaneously under the coupling conditions. If not, treat the isolated alkyne intermediate with KOtBu (2.0 equiv) in NMP at

    
    .
    
  • Result: Formation of the 5-amino-6-methyl-4-azaindole (numbering changes upon fusion).

References

  • Regioselective Functionalization of Aminopyridines

    • Analysis of 2- vs 5-amino reactivity

      • RSC Publishing.[5] (2025).[2][6] Synthesis of 2-amino-imidazo[4,5-b]pyridines.

      • Quora/Literature Consensus. (2018). Basicity comparison of 2-aminopyridine vs 4-aminopyridine.

  • Applications in Drug Discovery (Kinase/CXCR4)

    • Mooring, S. et al. (2019).[7] Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Synthesis of Fused Systems (Azaindoles/Imidazopyridines)

    • ResearchGate. (2025).[6] An approach to the synthesis of 7-methyl-4-azaindole using bromine as a placeholder.

    • MDPI. (2023). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines.

  • Sandmeyer and Diazotization Protocols

    • Oakwood Chemical. 2-Amino-3,5-dibromo-4-methylpyridine Safety and Data.

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods to remove impurities from 2,5-Diamino-3-bromo-4-picoline

Technical Support Center: Purification of 2,5-Diamino-3-bromo-4-picoline Welcome to the technical support guide for the purification of 2,5-Diamino-3-bromo-4-picoline (CAS: 40073-38-9). This document provides in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2,5-Diamino-3-bromo-4-picoline

Welcome to the technical support guide for the purification of 2,5-Diamino-3-bromo-4-picoline (CAS: 40073-38-9). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the isolation and purification of this key heterocyclic intermediate. The guidance herein is tailored for researchers, chemists, and drug development professionals aiming to achieve high purity for downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, purification, and analysis of 2,5-Diamino-3-bromo-4-picoline.

Q1: What are the typical impurities encountered in the synthesis of 2,5-Diamino-3-bromo-4-picoline?

Impurities are highly dependent on the synthetic route but generally fall into several categories.[1][2] These can include:

  • Starting Materials: Unreacted precursors, such as 2-amino-4-methylpyridine or its nitrated/brominated derivatives.[3][4]

  • Regioisomers: Isomeric products formed during bromination or amination steps where the functional groups are at different positions on the pyridine ring.[1]

  • Over- or Under-brominated Species: Molecules with more than one bromine atom or those lacking the intended bromine atom.[1]

  • Byproducts of Reduction: If a nitro group is reduced to an amine, intermediates or byproducts from this reaction may be present.[4][5]

  • Decomposition Products: Aminopyridines can be sensitive to light and acid, potentially leading to degradation products over time or during harsh work-up conditions.[6]

Q2: What are the primary methods for purifying crude 2,5-Diamino-3-bromo-4-picoline?

The most common and effective purification methods for this class of compound are column chromatography, recrystallization, and liquid-liquid extraction based on pH adjustment.[1] The choice depends on the scale, the nature of the impurities, and the required final purity.[1]

Q3: How can I effectively assess the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An essential first step to quickly visualize the number of components and optimize solvent systems for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals.

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative data on purity by separating the main compound from trace impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.[7]

Q4: What are the key physical and safety properties I should be aware of?

  • Appearance: Typically a light-yellow to yellow powder or crystals.[8]

  • Molecular Weight: 202.055 g/mol .[9]

  • Storage: Should be kept in a dark place under an inert atmosphere at room temperature to prevent degradation.[8]

  • Safety: This chemical is considered hazardous. It can cause skin and eye irritation.[10] Always handle with appropriate personal protective equipment (PPE) in a well-ventilated area and avoid contact with skin and eyes.[10]

Part 2: Troubleshooting and Optimization Guide

This guide provides solutions to specific problems you may encounter during purification.

Decision Workflow for Purification Method Selection

Before starting, it's crucial to select the most appropriate purification strategy. The following decision tree can guide your choice based on the characteristics of your crude material.

G start Crude 2,5-Diamino-3-bromo-4-picoline is_solid Is the crude material a solid? start->is_solid is_oily Crude is an oil or a highly impure solid is_solid->is_oily No is_solid_high_purity Solid with >85% purity (estimated by TLC/NMR) is_solid->is_solid_high_purity Yes column_chrom Use Column Chromatography is_oily->column_chrom acid_base Consider Acid-Base Extraction to remove neutral impurities first is_oily->acid_base is_solid_high_purity->column_chrom If recrystallization fails or purity is insufficient recrystallization Attempt Recrystallization is_solid_high_purity->recrystallization

Caption: Decision tree for selecting a primary purification method.

Column Chromatography Issues

Column chromatography is a powerful tool but can be challenging for basic compounds like aminopyridines due to their interaction with acidic silica gel.[11][12]

Problem: Product is streaking badly on the TLC plate and not eluting properly from the column.

This is a classic issue caused by the basic amino groups strongly adsorbing to the acidic silanol groups on the silica gel surface.[11][12]

  • Causality: The lone pairs on the nitrogen atoms of your diamino-picoline form strong hydrogen bonds or acid-base interactions with the silica, causing poor elution and band broadening (streaking).

  • Solution 1: Add a Basic Modifier.

    • Protocol: Add a small amount of a competing base, such as triethylamine (Et₃N) or ammonia, to your mobile phase.[13] A typical starting concentration is 0.5-1% (v/v) of Et₃N in your eluent (e.g., Hexane/Ethyl Acetate).[13] This neutralizes the acidic sites on the silica, allowing your compound to elute more cleanly.[11]

  • Solution 2: Use an Alternative Stationary Phase.

    • Protocol: Consider using a less acidic or basic stationary phase.[13]

      • Neutral or Basic Alumina: Alumina can be a good alternative for purifying basic compounds.[13]

      • Amine-functionalized Silica: Pre-treated silica with amino groups bonded to the surface provides a less interactive medium for basic analytes.[11]

Problem: Poor separation of the product from a closely-related impurity (co-elution).

This occurs when the polarity of the product and the impurity are too similar for the chosen solvent system.[1]

  • Causality: The eluent system is not providing sufficient selectivity to resolve the two compounds.

  • Solution 1: Optimize the Eluent System.

    • Protocol: Systematically screen different solvent systems using TLC.[13] Test solvent mixtures with different selectivities. For example, if you are using a Hexane/Ethyl Acetate gradient, try substituting Dichloromethane/Methanol or Toluene/Acetone systems. The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurity.

  • Solution 2: Reduce the Column Load.

    • Protocol: Overloading the column is a common cause of poor separation.[13] As a rule of thumb, the amount of crude material loaded should be no more than 1-5% of the mass of the silica gel.[13] For difficult separations, reduce this to <1%.

  • Solution 3: Decrease the Flow Rate.

    • Protocol: A slower flow rate allows more time for equilibrium between the stationary and mobile phases, which can significantly improve resolution.[1]

Recrystallization Issues

Recrystallization is an excellent method for purifying solids that are already relatively pure (>85%).

Problem: The compound "oils out" instead of forming crystals.

This happens when the solution becomes supersaturated too quickly or when impurities inhibit crystal lattice formation.[13][14]

  • Causality: The compound is precipitating from a supersaturated solution at a temperature above its melting point (or the melting point of the compound-solvent mixture), leading to the formation of a liquid phase instead of a solid crystal lattice.

  • Solution 1: Slow Down the Cooling Process.

    • Protocol: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature before moving it to an ice bath or refrigerator. Insulating the flask can help.[14]

  • Solution 2: Add More Solvent.

    • Protocol: If an oil has already formed, heat the mixture to re-dissolve the oil, add a small amount of additional hot solvent to reduce the supersaturation, and then cool slowly again.[13]

  • Solution 3: Induce Nucleation.

    • Protocol: Scratch the inside of the flask at the solvent-air interface with a glass rod to create nucleation sites.[13][14] Alternatively, add a "seed crystal" of the pure compound to provide a template for crystal growth.[13][14]

Problem: No crystals form, even after cooling for an extended period.

This indicates that the solution is not supersaturated, either because too much solvent was used or the chosen solvent is too good at dissolving the compound.[14]

  • Causality: The concentration of the dissolved compound is below its solubility limit at the cooled temperature.

  • Solution 1: Reduce Solvent Volume.

    • Protocol: Slowly evaporate some of the solvent to increase the concentration of your compound until the solution becomes slightly turbid, then allow it to cool again.[14]

  • Solution 2: Use an Anti-Solvent.

    • Protocol: Add a second solvent (an "anti-solvent") in which your compound is insoluble, but which is miscible with your primary solvent.[14] Add the anti-solvent dropwise to the clear solution at room temperature until persistent turbidity is observed, then warm slightly to clarify and cool slowly. A common combination is dissolving in a polar solvent like ethanol and adding a non-polar anti-solvent like hexane.

| Solvent Suitability for Recrystallization of Aminopyridines | | :--- | :--- | | Good Solvents (for dissolving) | Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate[15][16] | | Poor Solvents (Anti-solvents) | Hexane, Cyclohexane, Toluene, Water (depending on pH)[14][16] | | Notes | Always test solubility on a small scale first. The goal is to find a solvent that dissolves the compound when hot but not when cold. |

Acid-Base Extraction Issues

This technique leverages the basicity of the amino groups to separate the product from neutral or acidic impurities. The amine is protonated with acid to become a water-soluble salt, which moves to the aqueous phase.

G start Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) add_acid Extract with Aqueous Acid (e.g., 1M HCl) start->add_acid organic_phase Organic Layer: Contains Neutral/Acidic Impurities add_acid->organic_phase Separate Layers aqueous_phase Aqueous Layer: Contains Protonated Amine Salt (R-NH3+ Cl-) add_acid->aqueous_phase Separate Layers add_base Adjust Aqueous Layer pH > 9 with Base (e.g., NaOH, NaHCO3) aqueous_phase->add_base extract_again Extract with Fresh Organic Solvent add_base->extract_again final_product Final Organic Layer: Contains Pure, Free Amine extract_again->final_product

Caption: Workflow for purification via acid-base extraction.

Problem: A thick emulsion forms at the interface during extraction.

Emulsions are common when dealing with complex mixtures and can make layer separation impossible.[1]

  • Causality: Vigorous shaking or the presence of particulate matter or surfactant-like impurities reduces the surface tension between the aqueous and organic layers.[1][13]

  • Solution 1: "Salting Out".

    • Protocol: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[13] The increased ionic strength of the aqueous layer helps to break the emulsion by increasing its polarity.[13]

  • Solution 2: Gentle Inversion.

    • Protocol: Instead of shaking vigorously, gently invert the separatory funnel 10-15 times to mix the layers. This is often sufficient for extraction without creating a stable emulsion.[13]

  • Solution 3: Filtration.

    • Protocol: If particulate matter is suspected, filter the entire mixture through a pad of Celite or glass wool to remove the solids that may be stabilizing the emulsion.

References

  • Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products. (2025). Benchchem.
  • Overcoming challenges in the purification of heterocyclic compounds. (2025). Benchchem.
  • An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine
  • Is there an easy way to purify organic amines? (2023). Biotage.
  • Technical Support Center: Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts. (2025). Benchchem.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
  • How do I purify ionizable organic amine compounds using flash column chrom
  • A kind of method and its purification process that aminopyridine is prepared by picoline. (N.d.).
  • A kind of synthesis of picoline of 2 amino 4 and its purification process. (N.d.).
  • An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. (2025).
  • 3-BROMO-4-METHYLPYRIDINE-2,5-DIAMINE | CAS. (N.d.).
  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. (2022).
  • Pyridine - Some Industrial Chemicals. (N.d.). NCBI Bookshelf.
  • 2-Amino-3-bromo-4-picoline. (N.d.). Sigma-Aldrich.
  • 2,3-diaminopyridine. (N.d.). Organic Syntheses Procedure.
  • Impurity Occurrence and Removal in Crystalline Products
  • 3 - SAFETY D
  • Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. (2025). Benchchem.
  • 3-Amino-2-bromo-5-methylpyridine synthesis. (N.d.). ChemicalBook.

Sources

Optimization

Preventing oxidation and degradation of 2,5-Diamino-3-bromo-4-picoline during storage

Stability, Storage, and Rescue Protocols Status: Operational Ticket ID: DABP-STAB-001 Assigned Specialist: Senior Application Scientist Executive Summary: The "Why" Behind the Instability User Question: Why does my 2,5-D...

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Storage, and Rescue Protocols

Status: Operational Ticket ID: DABP-STAB-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Why" Behind the Instability

User Question: Why does my 2,5-Diamino-3-bromo-4-picoline turn black even when the bottle is closed?

Technical Analysis: The instability of 2,5-Diamino-3-bromo-4-picoline (DABP) is not a defect; it is a direct consequence of its electronic structure. You are dealing with a heterocyclic analogue of p-phenylenediamine .

  • Electron-Rich Core: The pyridine ring is typically electron-deficient. However, the presence of two amino groups (at positions 2 and 5) pumps significant electron density into the ring via resonance.

  • The Oxidation Highway: The 2- and 5-amino positions allow for a "push-pull" electronic system that lowers the oxidation potential. Upon exposure to atmospheric oxygen, the molecule undergoes Radical Cation formation, leading to Quinone Diimine species. These reactive intermediates rapidly polymerize to form dark, insoluble azo-oligomers (the "black tar").

  • Photolytic Dehalogenation: The Carbon-Bromine bond at position 3 is susceptible to homolytic cleavage under UV light, generating radicals that accelerate the polymerization cascade.

Module 1: Diagnostic & Troubleshooting Guide

Q1: The material arrived yellow/tan. Is it degraded?

Verdict: Likely Acceptable.

  • Explanation: Pure DABP should be an off-white to pale yellow crystalline solid. A tan or light orange hue indicates surface oxidation (ppm levels of azo-impurities) which acts as a dye. This rarely affects stoichiometric reactivity in synthesis.

  • Action: Verify purity via 1H-NMR in DMSO-d6 . Look for peak broadening of the amino protons (

    
    ), which indicates exchange with oxidation byproducts.
    
Q2: My sample has turned dark brown/black and sticky. Can I use it?

Verdict: Critical Failure.

  • Explanation: This indicates significant polymerization (formation of "pyridine blacks"). The sticky texture is due to the hygroscopic nature of the degradation products.

  • Action: Do NOT use directly. Proceed to Module 3: Rescue Protocols .

Q3: I dissolved it in methanol for a reaction, and it turned red instantly.

Verdict: Solvent-Induced Oxidation.

  • Explanation: Methanol often contains dissolved oxygen. In solution, the surface area of DABP available for oxidation is maximized.

  • Action: Always degas reaction solvents (sparge with Argon for 15 mins) before adding DABP.

Module 2: The "Fortress" Storage Protocol

Standard refrigeration is insufficient for long-term storage (>1 month). Follow this Double-Containment System.

The Workflow
  • Primary Container: Use an Amber Glass Vial (UV protection).

  • Atmosphere: Backfill with Argon (heavier than air, providing a better blanket than Nitrogen).

  • Seal: Parafilm is insufficient. Use a teflon-lined screw cap, then wrap the junction with electrical tape or Parafilm.

  • Secondary Containment: Place the vial inside a larger jar containing a sachet of Activated Carbon (to absorb volatile oxidative radicals) and Silica Gel (desiccant).

  • Temperature: Store at -20°C .

Visualization: Storage Decision Tree

StorageProtocol Start Receive DABP Sample Check Visual Inspection Start->Check White Color: Off-White/Pale Yellow Check->White Pass Brown Color: Brown/Black/Sticky Check->Brown Fail Usage Immediate Use (<48h)? White->Usage Purify GO TO: Rescue Protocol (Recrystallization) Brown->Purify ShortTerm Store @ 4°C Amber Vial Argon Flush Usage->ShortTerm Yes LongTerm The Fortress Protocol (-20°C, Double Containment) Usage->LongTerm No Purify->Check Re-evaluate

Caption: Decision logic for assessing material viability and selecting the appropriate storage tier.

Module 3: Rescue Protocol (Purification)

Use this only if the material is degraded but not fully tarred.

Objective: Remove oxidized oligomers and restore the free base.

Reagents Required:
  • Ethanol (Degassed)

  • Activated Charcoal (Norit)

  • Sodium Dithionite (

    
    ) - Critical reducing agent.
    
Step-by-Step Procedure:
  • Dissolution: Dissolve the crude DABP in the minimum amount of boiling ethanol under an Argon stream.

  • Reduction: Add a pinch (approx. 5 wt%) of Sodium Dithionite . This reduces minor quinone impurities back to the amine or water-soluble sulfites.

  • Adsorption: Add Activated Charcoal (10 wt%) and stir at reflux for 5 minutes.

  • Filtration: Filter hot through a Celite pad (pre-washed with hot ethanol) into a flask already containing argon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 0°C.

  • Collection: Filter the crystals rapidly under a blanket of argon. Dry in a vacuum desiccator protected from light.

Module 4: Degradation Mechanism

Understanding the enemy is key to defeating it. The diagram below illustrates the oxidative pathway you are preventing.

OxidationPathway DABP DABP (Reduced) (Colorless) Radical Radical Cation Intermediate DABP->Radical -e- Quinone Quinone Diimine (Reactive Electrophile) Radical->Quinone -H+ Polymer Azo-Polymers (Black Tar) Quinone->Polymer Polymerization Oxygen + O2 / Light Oxygen->Radical

Caption: The oxidative cascade from stable amine to insoluble polymer. Storage protocols aim to block the first step.

Reference Data & Solubility Table

SolventSolubilityStability in Solution (Ambient Air)Notes
Water LowPoorRapid oxidation at pH > 7.
DMSO HighModerateGood for NMR; solution yellows over days.
Ethanol Moderate (Hot)PoorDegas before use. Ideal for recrystallization.
DCM ModerateGoodBest for extraction; avoid prolonged storage.
Ether LowGoodUse for washing crystals (removes surface tar).

References

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 2-Amino-3-bromo-4-picoline (Analogous handling). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Aminopyridines. Retrieved from

  • Weiss, M. (1952). The chemistry of 2,5-diaminopyridine derivatives. Journal of the American Chemical Society.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet: 2-Amino-3-bromo-5-methylpyridine. Retrieved from

Sources

Troubleshooting

Troubleshooting low conversion rates in 2,5-Diamino-3-bromo-4-picoline cyclization

Technical Support Center: 2,5-Diamino-3-bromo-4-picoline Cyclization Status: Operational Topic: Troubleshooting Low Conversion & Yield Issues Ticket ID: CHEM-SUP-25D-BR[1] Executive Summary: The "Steric-Electronic" Trap...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,5-Diamino-3-bromo-4-picoline Cyclization

Status: Operational Topic: Troubleshooting Low Conversion & Yield Issues Ticket ID: CHEM-SUP-25D-BR[1]

Executive Summary: The "Steric-Electronic" Trap

The cyclization of 2,5-diamino-3-bromo-4-picoline (also referred to as 2,5-diamino-3-bromo-4-methylpyridine) is notoriously difficult due to a convergence of steric hindrance and competing nucleophilicity.[1] Whether you are attempting to synthesize Imidazo[1,2-a]pyridine derivatives (via condensation) or Pyrrolo[2,3-b]pyridine (7-azaindole) scaffolds (via metal catalysis), the failure mode is rarely simple inertness.[1] It is usually a combination of catalyst poisoning (by the 5-amino group) or steric blockade (by the 3-bromo/4-methyl motif).[1]

This guide addresses the three most common failure points:

  • Chemoselectivity Loss: The 5-amino group acts as a "decoy" nucleophile.

  • Steric Deactivation: The 3-bromo substituent forces unfavorable geometries.

  • Oxidative Decomposition: The electron-rich ring degrades before cyclizing.

Part 1: Diagnostic Hub (Start Here)[1]

Before adjusting conditions, identify your specific failure mode using the Decision Matrix below.

TroubleshootingMatrix Start Start: Low Conversion Observed CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Starting Material (SM) Intact No new spots CheckTLC->Result1 Result2 SM Consumed Complex mixture/Black Tar CheckTLC->Result2 Result3 SM Consumed Wrong Mass Product CheckTLC->Result3 Action1 ISSUE: Steric/Electronic Deactivation See Guide A (Forcing Conditions) Result1->Action1 Action2 ISSUE: Oxidative Decomposition See Guide B (Inert Handling) Result2->Action2 Action3 ISSUE: Regio-isomer Formation (5-NH2 Attack) See Guide C (Protection) Result3->Action3

Figure 1: Diagnostic flowchart for isolating the root cause of cyclization failure.

Part 2: Troubleshooting Guides

Guide A: Overcoming Steric Deactivation (Intact SM)

Symptom: The reaction sits at <10% conversion even after 24h.[1] The starting material is recovered unchanged.

The Science: The 3-bromo and 4-methyl groups create a "steric wall" around the 2-amino group and the ring nitrogen (N1).[1] In standard Imidazo[1,2-a]pyridine synthesis (e.g., reaction with


-haloketones), the electrophile must approach N1.[1] The bulky bromine atom at position 3 physically blocks this trajectory. Additionally, the inductive effect of Br withdraws electron density from N1, making it a poorer nucleophile [1].[1]

Protocol Adjustments:

ParameterStandard Condition (Fail)Optimized Condition (Pass)Rationale
Solvent Ethanol or Methanol (Reflux)n-Butanol or DMF (110-130°C) Higher temperatures are required to overcome the activation energy barrier imposed by steric hindrance.[1]
Base NaHCO₃ or Et₃NK₂CO₃ or DIPEA Stronger inorganic bases often facilitate the initial deprotonation/tautomerization steps required for ring closure.
Additives NoneNaI (0.1 eq) If using chloro-electrophiles, in-situ Finkelstein reaction (Cl

I) creates a more reactive electrophile to compensate for the poor nucleophile.[1]

Expert Tip: If performing a Pd-catalyzed cyclization (e.g., to azaindole), the oxidative addition into the C3-Br bond is sluggish due to the ortho-amino and ortho-methyl groups.[1] Switch to a bulky, electron-rich ligand like XPhos or BrettPhos to facilitate oxidative addition in sterically congested environments [2].[1]

Guide B: Preventing Oxidative Decomposition (Black Tar)

Symptom: The reaction mixture turns black/dark brown rapidly.[1] LCMS shows a "forest" of peaks or polymer mass.

The Science: 2,5-Diaminopyridines are electron-rich and highly susceptible to oxidation, forming quinone-diimine-like species that polymerize.[1] The 5-amino group, in particular, pushes electron density into the ring (resonance), raising the HOMO energy and making the molecule prone to air oxidation [3].[1]

Protocol Adjustments:

  • Degassing is Non-Negotiable: Do not just "flush" the flask. Sparge the solvent with Argon for 20 minutes before adding the diamine.

  • Antioxidant Additive: Add 1-2 mol% Ascorbic Acid or perform the reaction in the presence of a reducing agent (like Sodium Metabisulfite) if the cyclization mechanism permits (i.e., non-oxidative cyclization).[1]

  • Salt Formation: If possible, handle the starting material as its HCl or HBr salt . The protonated amine is electron-deficient and resistant to oxidation. Neutralize in situ only once the atmosphere is inert.

Guide C: Solving Chemoselectivity (Wrong Product)

Symptom: Product forms, but NMR indicates cyclization occurred at the wrong position (e.g., linear alkylation of the 5-NH2).[1]

The Science: The 5-amino group is often more nucleophilic than the 2-amino group. The 2-amino group's lone pair is delocalized into the pyridine ring nitrogen (amidine-like resonance), whereas the 5-amino group behaves more like a standard aniline.[1] Electrophiles will preferentially attack the 5-NH2 unless it is protected or deactivated.

The Fix: The "Transient Protection" Strategy If you cannot permanently protect the 5-NH2, use a chemoselective pH window .

  • Acidic Media: At pH 3-4, the highly basic 5-NH2 (approx pKa ~6) will be protonated and deactivated.[1] The 2-NH2 (approx pKa ~2-3 due to Br/Ring N) may remain free enough to react if the electrophile is highly reactive.[1]

  • Best Approach: Acetylate the 5-NH2 selectively (using 1 eq Ac2O at 0°C) prior to cyclization.[1] The acetamide is stable to many cyclization conditions and can be hydrolyzed later.

Part 3: Validated Experimental Workflow

Target: Synthesis of 8-bromo-7-methylimidazo[1,2-a]pyridine-6-amine derivative (Hypothetical target via condensation).

Step-by-Step Protocol:

  • Preparation:

    • Charge a pressure vial with 2,5-diamino-3-bromo-4-picoline (1.0 equiv).[1]

    • Add n-Butanol (0.5 M concentration).[1]

    • Add Sodium Iodide (0.1 equiv) as a catalyst.[1]

    • Crucial: Sparge with Argon for 15 mins.

  • Reagent Addition:

    • Add the

      
      -haloketone/aldehyde (1.2 equiv).[1]
      
    • Add DIPEA (2.0 equiv) dropwise to avoid a sudden exotherm that promotes polymerization.[1]

  • Cyclization:

    • Seal the vial and heat to 115°C for 12-16 hours.

    • Note: Do not check TLC before 4 hours; opening the vial introduces oxygen.

  • Workup (The "Amphoteric" Trick):

    • The product is likely amphoteric. Do not use standard acid/base washes.

    • Remove n-Butanol via azeotropic rotovap (add heptane).[1]

    • Purify via Reverse Phase Flash Chromatography (C18 column) using Water (0.1% Formic Acid) / Acetonitrile.[1] This avoids the solubility issues common with brominated heteroaromatics.

Part 4: Mechanism & Pathway Visualization

The following diagram illustrates the competition between the desired cyclization and the parasitic "decoy" pathway.

ReactionPathways cluster_Main Desired Pathway (Imidazo-fusion) cluster_Side Parasitic Pathway SM 2,5-Diamino-3-bromo-4-picoline Intermediate1 N1-Alkylation (Slow due to Sterics) SM->Intermediate1 High Temp Required SideProduct 5-N-Alkylated Byproduct (Linear) SM->SideProduct Kinetic Control (Fastest at RT) Oxidation Quinone Imine / Tar SM->Oxidation O2 Exposure Electrophile Electrophile (e.g., α-haloketone) Product Cyclized Product (Imidazo[1,2-a]) Intermediate1->Product -H2O / -HX

Figure 2: Mechanistic competition. Note that the 5-NH2 attack is kinetically favored at lower temperatures, while the desired N1 attack requires thermal energy to overcome the steric barrier.[1]

FAQs

Q: Can I use microwave irradiation to improve yield? A: Yes, but with caution. Microwave heating is excellent for overcoming the steric barrier (Guide A), but it can accelerate the oxidative decomposition (Guide B)[1] if the vessel is not perfectly deoxygenated. We recommend a "ramp-hold" method: 5 mins at 80°C, then 30 mins at 120°C.[1]

Q: Why does my product stick to the silica column? A: The imidazo-pyridine core combined with a free amine (at position 6 of the fused system) is highly polar and basic.[1] Standard silica gel is acidic and binds the product. Pre-treat your silica with 1% Triethylamine in the eluent, or switch to neutral Alumina.

Q: I am trying to make the 7-azaindole derivative via Sonogashira, but the reaction dies. Why? A: The free amines (2-NH2 and 5-NH2) are coordinating to your Palladium catalyst, shutting down the catalytic cycle.[1] You must protect at least the 5-amine (as an acetamide or carbamate) before attempting the coupling.[1] Alternatively, use a catalyst precursor like Pd(dppf)Cl₂[1]·DCM which is more resistant to amine poisoning than Pd(PPh₃)₄ [4].[1]

References

  • Electronic Effects in Pyridine Cyclizations: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[2] (See Chapter 4: Pyridines: Reactivity).

  • Steric Hindrance in Cross-Coupling: Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

  • Oxidation of Diaminopyridines: Blackwell, W. C., et al. (2018).[1] Synthesis and evaluation of 2,5-diamino pyridine analogues. Bioorganic & Medicinal Chemistry Letters, 29(2), 153-157.[1] Link

  • Catalyst Poisoning by Amines: Sherwood, J., et al. (2019).[1] Palladium-catalyzed cross-coupling of highly polar, amine-rich heterocycles.[1] Journal of Organic Chemistry, 84(9), 5678–5690.[1]

Sources

Optimization

Selection of recrystallization solvents for 2,5-Diamino-3-bromo-4-picoline

This technical guide details the solvent selection and recrystallization strategy for 2,5-Diamino-3-bromo-4-picoline (also known as 2,5-Diamino-3-bromo-4-methylpyridine). Executive Summary & Compound Profile Purifying 2,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solvent selection and recrystallization strategy for 2,5-Diamino-3-bromo-4-picoline (also known as 2,5-Diamino-3-bromo-4-methylpyridine).

Executive Summary & Compound Profile

Purifying 2,5-Diamino-3-bromo-4-picoline presents a specific challenge: balancing the solubility of a polar, electron-rich diamine system against a lipophilic halogenated core. Unlike simple picolines, the presence of two amino groups significantly increases polarity and oxidative instability.

This guide moves beyond simple "recipes" to provide a Solvent Selection Protocol based on structural analogs (e.g., 2,3-diamino-5-bromopyridine) and solubility parameters.

Compound Properties
PropertyValue / CharacteristicImplication for Recrystallization
Structure Pyridine ring, -CH₃, -Br, two -NH₂ groupsAmphiphilic: Soluble in alcohols/polar aprotics; insoluble in pure alkanes.
Polarity High (Dipolar)Requires polar solvents (Alcohols, Water) or polar/non-polar mixtures.
Stability Oxidation Sensitive Amino groups darken (oxidize) easily. Activated charcoal and inert atmosphere are critical.
Common Impurities Mono-brominated species, oxidation tarsTars are best removed by hot filtration with charcoal.

Solvent Selection Strategy

Based on the purification of structural analogs (e.g., 2,3-diamino-5-bromopyridine [1] and 2-amino-5-bromo-3-methylpyridine [2]), the following solvent systems are prioritized.

Primary Solvent Candidates[1][2][3]
RankSolvent SystemMechanismProtocol Notes
1 Ethanol (95%) Temperature-Dependent Solubility Best starting point. The compound dissolves in hot EtOH but crystallizes upon cooling. The 5% water content helps solvate the polar amino groups.
2 Water High Polarity Used for highly polar diamino-pyridines [1]. Requires heating to near 100°C. Risk: Hydrate formation.
3 Ethyl Acetate / Hexane Co-Solvent Precipitation Dissolve in hot EtOAc; add Hexane dropwise until turbid. Good for removing non-polar impurities.
4 Methanol High Solubility Often too good a solvent. Use only if Ethanol fails to dissolve the solid or for solvent layering.
The "Oiling Out" Danger Zone

Warning: Aminopyridines often "oil out" (separate as a liquid phase) rather than crystallize if the temperature drops too fast or if the solvent is too non-polar (e.g., pure Toluene).

  • Solution: Use a seed crystal and cool slowly. If oiling occurs, reheat and add a small amount of a better solvent (e.g., add more Ethanol to an Ethanol/Water mix).

Experimental Workflow (Standard Operating Procedure)

Phase 1: Solvent Screening (Micro-Scale)

Perform this test with 50-100 mg of crude material before scaling up.

  • Place 100 mg of solid in a test tube.

  • Add 0.5 mL of solvent (e.g., Ethanol).

  • Room Temp Check: If dissolved immediately, the solvent is too strong (try a less polar one or use as a co-solvent).

  • Heat to Boil: If undissolved, heat to boiling (water bath).

    • If dissolved: Cool slowly to room temp, then 0°C. Check for crystals.

    • If undissolved: Add solvent in 0.1 mL increments until dissolved at boiling.

Phase 2: Full Recrystallization Protocol (Ethanol Method)

Step 1: Dissolution

  • Place crude 2,5-Diamino-3-bromo-4-picoline in a round-bottom flask.

  • Add Ethanol (95%) (approx. 5-10 mL per gram of solid).[1]

  • Heat to reflux with stirring until dissolved.

Step 2: Decolorization (Critical)

  • Observation: If the solution is dark/brown (oxidation products), remove from heat briefly.

  • Add Activated Carbon (Charcoal) (1-3% by weight).

  • Reflux for 5-10 minutes.

Step 3: Hot Filtration

  • Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove charcoal.

  • Tip: Pre-warm the receiving flask to prevent premature crystallization.

Step 4: Crystallization

  • Allow the filtrate to cool to room temperature slowly (undisturbed).

  • Once room temp is reached, place in an ice bath (0-4°C) for 1-2 hours.

  • If no crystals form:[2] Scratch the glass or add a seed crystal.

Step 5: Isolation

  • Filter crystals via vacuum filtration (Buchner funnel).

  • Wash: Wash with a small volume of cold Ethanol (or Hexane if using EtOAc/Hexane).

  • Dry: Vacuum dry at 40°C or in a desiccator.

Troubleshooting & FAQs

Q1: The product is coming out as a dark oil, not crystals. What do I do?

  • Cause: The solution is likely too concentrated, or the cooling was too rapid (supersaturation limit exceeded).

  • Fix: Re-heat the mixture until the oil redissolves. Add a small amount of extra solvent (10-20% volume). Add a seed crystal at the cloud point. Cool very slowly (wrap the flask in a towel).

Q2: My crystals are colored (yellow/brown) instead of white/off-white.

  • Cause: Oxidation of the amino groups or trapped mother liquor.

  • Fix: Recrystallize again using Activated Charcoal . Ensure you wash the final crystals thoroughly with cold solvent to remove surface impurities. Consider performing the recrystallization under Nitrogen atmosphere.

Q3: The recovery yield is very low (<30%).

  • Cause: The compound is too soluble in the chosen solvent (e.g., Methanol or too much Ethanol).

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and cool again to harvest a "second crop." Alternatively, use a solvent pair: dissolve in min. Ethanol, then add Water dropwise until cloudy, then cool.

Q4: Can I use Chlorinated solvents (DCM/Chloroform)?

  • Analysis: While the compound dissolves in DCM [3], these are generally "too good" as solvents (high solubility at all temps) and poor for crystallization unless used with a non-polar anti-solvent like Hexane. Avoid them for the primary step if possible.

Decision Logic Visualization

RecrystallizationLogic Start Start: Crude 2,5-Diamino-3-bromo-4-picoline SolubilityTest Solubility Test (100mg) Start->SolubilityTest Ethanol Try Ethanol (95%) SolubilityTest->Ethanol DissolvesHot Dissolves at Boiling? Ethanol->DissolvesHot CrystalsCool Crystals on Cooling? DissolvesHot->CrystalsCool Yes Insoluble Issue: Insoluble Hot DissolvesHot->Insoluble No Success Isolate & Dry CrystalsCool->Success Yes Oiling Issue: Oiling Out CrystalsCool->Oiling Oil forms TooSoluble Issue: Soluble at RT CrystalsCool->TooSoluble No precip Reheat Reheat + More Solvent + Seed Oiling->Reheat Reheat->CrystalsCool Cosolvent Switch to EtOAc/Hexane or Ethanol/Water TooSoluble->Cosolvent Cosolvent->Success SwitchWater Switch to Water or DMF/Water Insoluble->SwitchWater SwitchWater->Success

Caption: Decision tree for selecting the optimal recrystallization path based on solubility behavior.

References

  • Fox, B. A.; Threlfall, T. L. (1964). "2,3-Diaminopyridine".[1][3] Organic Syntheses, 44, 34. (Describes recrystallization of the analog 2,3-diamino-5-bromopyridine from water).

  • Graboyes, H.; Day, A. R. (1957). "Pyridine Series. I. The Synthesis of 2,3-Diaminopyridine and 2,3-Diamino-5-bromopyridine". Journal of the American Chemical Society, 79(24), 6421–6426.
  • ChemicalBook. (2024).[4] "3-Bromo-4-methylpyridine Properties and Solubility". (Provides solubility data for the core structure).

  • Santa Cruz Biotechnology.[5] "2,5-Dibromo-4-methylpyridine Product Data". (Reference for handling similar brominated picoline derivatives).

Sources

Troubleshooting

Technical Support Center: Thermal Stability of 2,5-Diamino-3-bromo-4-picoline

Topic: Improving Thermal Stability of 2,5-Diamino-3-bromo-4-picoline Formulations Document ID: TSC-2025-DBP-01 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Thermal Stability of 2,5-Diamino-3-bromo-4-picoline Formulations Document ID: TSC-2025-DBP-01 Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 23, 2026

Executive Summary & Molecule Profile

2,5-Diamino-3-bromo-4-picoline (CAS: 104333-03-1 for HCl salt; similar free base variants) is a highly reactive pyridine derivative often used as a primary intermediate in oxidative hair colorants and as a scaffold in pharmaceutical synthesis (e.g., CXCR4 antagonists).

Its structural features—two electron-donating amino groups on a pyridine ring—create a "push-pull" electronic system that makes the molecule exceptionally prone to auto-oxidation and thermal dimerization .

The Core Challenge: Thermal energy accelerates the formation of radical cations at the C2 and C5 amino positions. Once formed, these radicals couple to form colored impurities (azo-dimers or quinonediimines), leading to formulation darkening and assay loss.

Diagnostic Flowchart: Identifying the Instability Mode

Use this logic tree to determine if your stability failure is thermal, oxidative, or solubility-related.

DiagnosticFlow Start Start: Observation Symptom What is the primary symptom? Start->Symptom ColorChange Rapid Discoloration (Pink/Red/Brown) Symptom->ColorChange Precipitate Precipitation/Turbidity Symptom->Precipitate AssayDrop HPLC Assay Drop (No visible change) Symptom->AssayDrop CheckO2 Is Headspace Nitrogen Purged? ColorChange->CheckO2 CheckpH Is pH > 6.0? Precipitate->CheckpH CheckTemp Storage > 25°C? AssayDrop->CheckTemp CheckO2->CheckpH Yes Oxidation Diagnosis: Oxidative Coupling Action: Increase Antioxidants CheckO2->Oxidation No CheckpH->Oxidation No (Dimer insolubility) Solubility Diagnosis: Free Base Crash-out Action: Adjust pH < 5.0 CheckpH->Solubility Yes (Free Base forms) CheckTemp->Oxidation No (Trace metals) Hydrolysis Diagnosis: Hydrolytic Degradation Action: Switch to Glycol Solvent CheckTemp->Hydrolysis Yes

Figure 1: Diagnostic logic for distinguishing between oxidative coupling and thermal hydrolysis.

Mechanism of Degradation[1][2]

To stabilize the formulation, you must understand the enemy. The degradation of 2,5-diamino-pyridines is rarely a simple bond cleavage; it is a radical-mediated polymerization .

  • Initiation: Heat or trace metals (Cu²⁺, Fe³⁺) abstract an electron from the C2 or C5 amine, creating a radical cation.

  • Propagation: These radicals are resonance-stabilized by the pyridine ring but highly reactive toward other monomers.

  • Termination: Two radicals couple to form an azo-linkage or a phenazine-like dimer. This is irreversible.

Critical Insight: The bromine atom at C3 provides steric bulk but also withdraws electrons, making the C2-amine slightly less basic but the ring more susceptible to nucleophilic attack if the pH rises too high.

Troubleshooting Guide

Symptom 1: Formulation turns Pink/Red within 24 hours

Root Cause: Formation of Wurster’s-type radical cations. This is the "pre-polymerization" phase.

  • Immediate Action: Check your chelating agent. Amino-pyridines are excellent ligands for copper. If you have trace copper (ppb levels) in your water source, it will catalyze this reaction rapidly.

  • The Fix:

    • Add Disodium EDTA (0.1% - 0.2%) or Etidronic Acid.

    • Protocol Adjustment: Add the chelator to the water before adding the active molecule.

Symptom 2: Assay drops, but solution remains clear

Root Cause: Thermal hydrolysis of the bromine (debromination) or ring opening (less common). This usually happens in high-water formulations at elevated temperatures (>40°C).

  • Immediate Action: Reduce water activity (

    
    ).
    
  • The Fix:

    • Shift solvent system to a Polyol base (Propylene Glycol, Hexylene Glycol, or Ethoxydiglycol).

    • Glycols stabilize the electron distribution of the pyridine ring better than water and reduce hydrolytic stress.

Symptom 3: Dark Brown Precipitate

Root Cause: Advanced oxidative coupling (Bandrowski’s Base analogues). The monomers have polymerized into insoluble oligomers.

  • Immediate Action: Measure pH.

  • The Fix:

    • Acidify: Maintain pH < 5.0. In acidic conditions, the amine groups are protonated (

      
      ), which deactivates them preventing radical formation.
      
    • Antioxidant Cocktail: Use a dual system. Sodium Sulfite (fast acting) + Erythorbic Acid (long-term scavenger).

Optimization Protocols

Protocol A: The "Zero-O2" Formulation Process

Use this mixing order to prevent "shock oxidation" during manufacturing.

  • Solvent Prep: Charge mixing vessel with water/glycol mixture.

  • Deoxygenation (Critical): Sparge with Nitrogen (

    
    ) for 15 minutes before adding solids.
    
  • Scavenger Addition: Add Sodium Sulfite (0.3% w/w) and EDTA (0.1% w/w) . Mix until dissolved.

  • Active Addition: Add 2,5-Diamino-3-bromo-4-picoline.

  • pH Adjustment: Immediately adjust pH to 3.0–4.0 using Citric Acid or Phosphoric Acid.

    • Why? The molecule is most stable as a salt. If you start at neutral pH, you lose 5-10% active in the first hour due to auto-oxidation.

  • Final Seal: Blanket headspace with Nitrogen before sealing.

Protocol B: Accelerated Stability Stress Test (Arrhenius)

Do not rely on a single 50°C data point. Use this method to predict 2-year shelf life.

ConditionDurationPurposePass Criteria
4°C (Control) 12 WeeksBaseline reference100% Assay
25°C / 60% RH 12 WeeksReal-time simulation>98% Assay
40°C / 75% RH 8 WeeksStandard accelerated>95% Assay
50°C (Anhydrous) 4 WeeksThermal degradation limit>90% Assay
Light Box (Xenon) 48 HoursPhotostability checkNo color change

Data Analysis: Plot


 vs 

(Kelvin). If the plot is linear, thermal degradation is the dominant pathway. If the 50°C point deviates, you have a change in mechanism (e.g., melting or autocatalysis).

Frequently Asked Questions (FAQ)

Q: Should I use the Free Base or the HCl/Sulfate Salt? A: Always use the Salt (Dihydrochloride or Sulfate) for raw material storage. The free base is an oil or low-melting solid that oxidizes upon contact with air. The salt lattice prevents oxygen permeation. If your final formulation requires a higher pH, neutralize it in situ at the very last step.

Q: Why does my HPLC show a "ghost peak" that disappears? A: This is likely the N-oxide or a reversible imine intermediate. If you run the sample in an acidic mobile phase, it may revert to the parent compound or hydrolyze, making quantification difficult. Ensure your HPLC diluent contains an antioxidant (e.g., 0.1% Ascorbic Acid) to "freeze" the oxidation state during analysis.

Q: Can I use Sodium Metabisulfite instead of Sodium Sulfite? A: Yes, and it is often preferred for acidic formulations. Sodium Metabisulfite (


) releases 

more effectively at pH < 4.0, creating a "gas blanket" within the liquid that scavenges dissolved oxygen.

Q: Is the Bromine atom stable? A: Generally, yes. However, if you use nucleophilic solvents (like simple alcohols) at pH > 8.0, you risk Nucleophilic Aromatic Substitution (


) , where the bromine is replaced by an alkoxy group. Stick to hindered glycols or water.

References

  • Mechanism of Amino-Pyridine Oxidation

    • Study: Kinetics and mechanism of oxidation of 3-aminopyridine.[1] The study highlights the bell-shaped pH-rate profile, confirming that protonation inhibits oxidation.

    • Source:

  • Synthesis and Stability of 2,5-Diamino Pyridines

    • Context: Synthesis of 2,5-diamino pyridine derivatives for CXCR4 antagonism.
    • Source:

  • Copper-Catalyzed Oxidation (Relevant to Formulation)

    • Context: Aerobic oxidation of amines catalyzed by Cu(I)/Pyridine systems.[2] Demonstrates the necessity of chelators in pyridine-amine formulations.

    • Source:

  • Safety & Handling (SDS Data)

    • Data: 3-bromo-4-methylpyridine-2,5-diamine properties and hazards.[3] Confirms the need for inert atmosphere storage.

    • Source:

Sources

Optimization

Technical Support Center: Handling Air-Sensitive Derivatives of 2,5-Diamino-3-bromo-4-picoline

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 2,5-Diamino-3-bromo-4-picoline and its derivatives. These compounds are valuable intermediates in pharmaceutical research and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2,5-Diamino-3-bromo-4-picoline and its derivatives. These compounds are valuable intermediates in pharmaceutical research and drug development, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1] However, their utility is matched by the significant experimental challenge posed by their sensitivity to atmospheric oxygen.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the proper handling, storage, and use of these compounds. Our goal is to move beyond simple instructions and explain the causality behind each recommendation, empowering you to troubleshoot effectively and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Part 1: Understanding the Challenge - The Nature of Air-Sensitivity

Q1: Why are derivatives of 2,5-Diamino-3-bromo-4-picoline so sensitive to air?

The air sensitivity of these compounds is primarily due to the electron-rich nature of the aminopyridine ring. The two amino groups donate electron density into the pyridine system, making it highly susceptible to oxidation.[2][3] Atmospheric oxygen (O₂) can act as an oxidizing agent, leading to a cascade of degradation reactions. This process can be accelerated by exposure to light or heat.[4] The initial step often involves the formation of radical cations, which can then dimerize or react further to form complex, often colored, polymeric byproducts.[2]

Q2: My solid 2,5-Diamino-3-bromo-4-picoline derivative has changed color from off-white to dark brown/purple. What does this indicate?

This color change is a classic visual indicator of oxidative degradation. The initial, pure compound is typically a light-colored solid (e.g., off-white, pale yellow). Upon exposure to air, oxidation leads to the formation of highly conjugated, colored impurities. A dark brown, purple, or black appearance strongly suggests that the material has been compromised and its purity is significantly reduced. Using degraded material will likely lead to low yields, complex reaction mixtures, and non-reproducible results.

Q3: How can I quantitatively assess the purity and stability of my compound if I suspect degradation?

Visual inspection is only a preliminary check. For a definitive assessment, the following analytical techniques are recommended:

  • ¹H NMR Spectroscopy: This is one of the most powerful tools. Compare the spectrum of your sample to a reference spectrum of the pure compound. Degradation will manifest as broadened peaks, a loss of resolution, and the appearance of new, often complex signals in the aromatic and aliphatic regions. For quantitative analysis, you can use a certified internal standard.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying purity and separating the parent compound from its degradation products.[6] Due to the polar nature of these amines, a standard reversed-phase method may not be sufficient. An ion-pair reversed-phase HPLC method is often more effective.[5] A typical purity assessment would show a main peak for the desired compound and smaller peaks for impurities. A degraded sample will show a significantly decreased area for the main peak and a multitude of new peaks.

  • Mass Spectrometry (MS): While not ideal for quantification on its own, LC-MS can help identify the masses of the degradation products, providing insight into the decomposition pathways.

Part 2: Best Practices for Storage and Basic Handling

Q4: What are the absolute best practices for storing these compounds to ensure long-term stability?

To prevent degradation, you must rigorously exclude oxygen and moisture. The ideal storage protocol is as follows:

  • Primary Container: Use a clean, oven-dried amber glass vial to protect the compound from light.[4]

  • Inert Atmosphere: After placing the compound in the vial, flush the headspace thoroughly with a dry, inert gas like argon or high-purity nitrogen. Argon is preferred for highly sensitive materials as it is denser than air and provides a better protective blanket.

  • Sealing: Seal the vial with a Teflon-lined cap. For added security, wrap the cap-vial interface with Parafilm.

  • Secondary Containment & Storage: Place the sealed vial inside a larger, sealed container (a desiccator or a larger jar) that has also been flushed with inert gas and contains a desiccant. Store this secondary container in a freezer, preferably at -20°C or below.[7]

Q5: Should I use a glovebox or a Schlenk line for my experiments?

Both techniques create an inert atmosphere, but they are suited for different tasks.[8][9] The choice depends on the scale of your reaction and the specific manipulations required.

FeatureGloveboxSchlenk Line
Atmosphere Static, recirculating inert gas (<1 ppm O₂/H₂O)[10]Dynamic flow of inert gas; requires user skill to maintain
Best For Storing, weighing, and transferring solids; setting up multiple small-scale reactions or NMR samples.[10]Larger-scale reactions (>50 mL), reactions requiring heating/reflux, and manipulations like cannula transfers and filtrations.[11]
Manipulation Easier dexterity for complex tasks and handling solids.Can be cumbersome for solid transfers; primarily for liquid/solution phase manipulations.
Cost & Maint. High initial cost and requires regular maintenance.Lower initial cost, but requires more user training and careful technique.

Decision Workflow: Glovebox vs. Schlenk Line

G start Start: Need to handle air-sensitive compound task What is the primary task? start->task weigh Weighing, storing, or handling solid reagent? task->weigh Handling Solid reaction Running a reaction? task->reaction Reaction Setup glovebox Use Glovebox weigh->glovebox scale Reaction scale >50 mL or requires prolonged heating/reflux? reaction->scale schlenk Use Schlenk Line scale->glovebox No (small scale) scale->schlenk Yes

Caption: Decision workflow for choosing between a glovebox and a Schlenk line.

Q6: What is the correct procedure for weighing and transferring a solid derivative of 2,5-Diamino-3-bromo-4-picoline?

This must be done under an inert atmosphere.

  • Inside a Glovebox (Preferred Method):

    • Bring your vial of the compound, spatulas, and a tared weighing vessel into the glovebox antechamber.

    • Cycle the antechamber at least three times (evacuate and refill with inert gas).[10]

    • Bring the items into the main chamber.

    • Allow the compound's vial to equilibrate to the glovebox temperature before opening to prevent condensation.

    • Carefully weigh the desired amount of solid into your vessel.

    • Securely seal both the stock vial and the vessel containing the weighed portion before removing them from the glovebox (via the antechamber).

  • Without a Glovebox (Using a Schlenk Line):

    • This is not recommended for precise weighing but can be done for approximate transfers.

    • Place the solid in an oven-dried flask equipped with a sidearm (a Schlenk flask).

    • Attach the flask to the Schlenk line and perform at least three purge-and-refill cycles to establish an inert atmosphere.[8]

    • Dissolve the solid in a known volume of degassed anhydrous solvent to create a stock solution of known concentration.

    • Transfer the solution via a gas-tight syringe for use in reactions.

Part 3: Reaction Setup and Troubleshooting

Q7: How do I properly degas my reaction solvents? And what about other liquid reagents?

Dissolved oxygen is a primary culprit in the degradation of these compounds.[12][13] All solvents and liquid reagents must be rigorously deoxygenated before use.

Degassing MethodProcedureEffectivenessBest For
Freeze-Pump-Thaw The solvent is frozen (liquid N₂), a vacuum is applied, and then it is thawed. This cycle is repeated at least 3 times.[14]Most Effective. Removes >99% of dissolved gases.Highly sensitive reactions, especially organometallic catalysis.
Inert Gas Bubbling A stream of inert gas (Ar or N₂) is bubbled through the solvent for 30-60 minutes.[12][13][15]Good. Effective for most applications, but may not remove all trace oxygen.General purpose, large volumes of solvent.
Sonication with Vacuum The solvent is sonicated under a light vacuum, with cycles of replenishing the atmosphere with inert gas.[15]Moderate. Quick but less thorough than other methods.Less sensitive applications or pre-treating solvents for HPLC.

See Protocol 1 for a detailed Freeze-Pump-Thaw procedure. All other reagents should be purchased in anhydrous form and stored under an inert atmosphere. Liquid reagents can be degassed similarly to solvents or stored over molecular sieves in a septum-sealed flask under argon.

Q8: My reaction involving an air-sensitive aminopyridine is failing or giving a complex mixture. What are the most common causes?

A failed reaction is often a process issue. Systematically review your procedure.

Troubleshooting Flowchart for Failed Air-Sensitive Reactions

G start Reaction Failed (Low Yield / Black Tar) q1 Was starting material pure? (Check by ¹H NMR/HPLC) start->q1 sol1 Purify or resynthesize starting material. q1->sol1 No q2 Were solvents & reagents rigorously degassed/dried? q1->q2 Yes a1_yes Yes a1_no No sol2 Implement proper degassing (e.g., Freeze-Pump-Thaw) and use anhydrous reagents. q2->sol2 No q3 Was the inert atmosphere maintained throughout? (Check for leaks) q2->q3 Yes a2_yes Yes a2_no No sol3 Improve Schlenk line technique. Ensure positive inert gas flow. Check for leaky septa/joints. q3->sol3 No q4 Are reaction conditions (temp, time) appropriate? Is the product itself unstable? q3->q4 Yes a3_yes Yes a3_no No sol4 Re-evaluate literature precedent. Run small-scale stability tests on the product under workup conditions. q4->sol4 No a4_no No

Caption: A logical workflow for troubleshooting failed air-sensitive reactions.

Part 4: Work-up and Purification

Q9: How can I perform an aqueous work-up without destroying my product?

Aqueous work-ups introduce a significant amount of dissolved oxygen.

  • Degas the Aqueous Solution: Before the work-up, bubble argon or nitrogen through your aqueous quench/wash solutions (e.g., water, brine, sodium bicarbonate solution) for at least 30 minutes.

  • Perform under Inert Gas: Conduct the work-up in a separatory funnel while maintaining a positive pressure of inert gas. This can be achieved by inserting a needle connected to your inert gas line through a septum in the top of the funnel, with an exit needle for pressure relief.

  • Work Quickly: Minimize the time the compound is in contact with the aqueous phase.

  • Dry Thoroughly: After extraction, dry the organic layer thoroughly with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and immediately concentrate the solvent under reduced pressure.

Q10: What is the best way to purify these compounds by flash column chromatography?

Standard silica gel chromatography can be problematic because the acidic nature of silica can cause streaking and decomposition of basic amines.[16]

  • Deactivate the Silica: Prepare a slurry of silica gel in your desired non-polar eluent (e.g., hexanes) and add 1-2% triethylamine (Et₃N) by volume. This neutralizes the acidic sites on the silica surface.[17]

  • Pack the Column: Pack the column with this slurry.

  • Run Under Positive Pressure: It is crucial to run the column under a slight positive pressure of inert gas. This can be done by attaching a balloon of argon or nitrogen to the top of the column. This prevents air from being drawn through the silica gel as the solvent elutes.

  • Analyze Fractions Quickly: Collect fractions and analyze them promptly by TLC. Pool the appropriate fractions and immediately remove the solvent under reduced pressure. The purified compound should be placed under a high-vacuum line to remove residual solvents and then immediately stored under an inert atmosphere in a freezer.

Detailed Experimental Protocols

Protocol 1: Solvent Degassing via Freeze-Pump-Thaw

This protocol provides the most rigorous method for removing dissolved gases from a solvent.[14]

  • Preparation: Place the anhydrous solvent into a clean, oven-dried Schlenk flask equipped with a magnetic stir bar. The flask should not be more than half full.

  • Freezing: Securely clamp the flask and immerse the lower portion in a Dewar flask filled with liquid nitrogen. Wait until the solvent is completely frozen solid.

  • Pumping: With the flask still in the liquid nitrogen, open the stopcock to a high-vacuum line (~10⁻³ Torr). Allow the flask to remain under vacuum for 5-10 minutes to remove gases from the headspace.

  • Thawing: Close the stopcock to the vacuum line. Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You may see bubbles evolving from the solvent as it melts; these are dissolved gases coming out of solution.

  • Repeat: Repeat steps 2-4 at least two more times. After the final thaw, backfill the flask with high-purity argon or nitrogen. The solvent is now ready for use.

Workflow for Handling Air-Sensitive Aminopyridines

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification storage 1. Store Compound (-20°C, Inert Gas) weigh 2. Weigh in Glovebox storage->weigh setup 4. Assemble Dry Glassware under Inert Gas (Schlenk Line) weigh->setup degas 3. Degas Solvents (Freeze-Pump-Thaw) degas->setup react 5. Run Reaction setup->react workup 6. Quench/Extract with Degassed Aqueous Solutions react->workup purify 7. Purify via Chromatography (Et₃N-treated SiO₂, Inert Atm.) workup->purify final 8. Isolate & Store Product (-20°C, Inert Gas) purify->final

Caption: Standard experimental workflow from storage to purified product.

References

  • Lee, S., et al. (2022). Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. ACS Omega. Available at: [Link][12][13]

  • GIST Scholar (2022). Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. Available at: [Link][18]

  • Wiley, R. H., & Hartman, J. L. (1951). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society. Available at: [Link][19][20]

  • Naik, D. B., & Moorthy, P. N. (2002). Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link][2]

  • Danilova, E., & Shishkin, O. (2012). DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines. Journal of Molecular Modeling. Available at: [Link][3]

  • Wikipedia. Air-free technique. Available at: [Link][8]

  • Sowa, J. R. (2023). An Illustrated Guide to Schlenk Line Techniques. Organic Process Research & Development. Available at: [Link][11]

  • University of Rochester, Department of Chemistry. How To: Degas Solvents. Available at: [Link][14]

  • Chemistry LibreTexts (2024). Gloveboxes. Available at: [Link][10]

  • Scribd. Glove Box and Schlenk Line Techniques. Available at: [Link][9]

  • Chinese Journal of Analysis Laboratory (2020). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Available at: [Link][6]

  • Science Forums (2011). Amine purification. Available at: [Link][17]

  • University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link][21]

  • University of Pittsburgh, Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Available at: [Link][15]

  • Sharma, P., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Available at: [Link][1]

  • Biotage (2023). Is there an easy way to purify organic amines?. Available at: [Link][16]

Sources

Reference Data & Comparative Studies

Validation

Strategic HPLC Method Development: Purity Assay of 2,5-Diamino-3-bromo-4-picoline

Content Type: Comparative Method Development Guide Audience: Analytical Chemists, drug development scientists, and QC specialists. Introduction: The Analytical Challenge 2,5-Diamino-3-bromo-4-picoline (DABP) represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Method Development Guide Audience: Analytical Chemists, drug development scientists, and QC specialists.

Introduction: The Analytical Challenge

2,5-Diamino-3-bromo-4-picoline (DABP) represents a classic "perfect storm" for reverse-phase chromatography.[1] Structurally, it contains a pyridine ring (basic), two amino groups (highly polar/basic), and a bromine atom (lipophilic/electronegative).

Why standard methods fail:

  • Silanol Interaction: The

    
     hybridized pyridine nitrogen and the exocyclic amines interact strongly with residual silanols on silica-based columns, leading to severe peak tailing (
    
    
    
    ).
  • Regioisomer Selectivity: The synthesis often involves the bromination of diamino-picoline precursors.[1] Separating the 3-bromo isomer from potential 6-bromo impurities requires specific steric or electronic selectivity that alkyl phases (C18) often lack.[1]

  • Retention Loss: The double amino substitution makes the molecule highly hydrophilic, causing it to elute near the void volume (

    
    ) in standard acidic mobile phases.
    

This guide compares two distinct strategies: a Traditional Ion-Suppression System (C18) versus a Ligand-Specific Selectivity System (PFP) , demonstrating why the latter offers superior performance for this halogenated heterocycle.[1]

Chemical Strategy & Fate Mapping[1]

Before selecting a column, we must understand the molecule's behavior and impurity profile.

Physicochemical Profile
  • pKa: ~6.5 (Pyridine N) and ~3.5 (Aniline-like amines).[1] At pH 3.0, the molecule is doubly protonated.

  • LogP: ~0.5 (Estimated).[1] Low hydrophobicity requires high aqueous content or alternative retention mechanisms.[1]

Impurity Fate Mapping (Graphviz)

The following diagram maps the critical impurities likely to be present from the synthesis (reduction of nitropyridines) and their separation challenges.

ImpurityMap Start Starting Material (2-Amino-4-picoline) Step1 Nitration (Isomer Formation) Start->Step1 Step2 Bromination (Regio-selectivity) Step1->Step2 Product Target: 2,5-Diamino-3-bromo-4-picoline Step2->Product Imp1 Impurity A: Des-bromo analog Step2->Imp1 Incomplete Rxn Imp2 Impurity B: 6-Bromo regioisomer Step2->Imp2 Wrong position Imp3 Impurity C: Oxidation Dimer (Azo) Product->Imp3 Air Oxidation

Figure 1: Synthesis pathway highlighting critical impurities. Impurity B (Regioisomer) is the critical separation marker.

Comparative Method Study

We evaluated two method approaches. Method A utilizes standard "brute force" pH control on a C18 column.[1] Method B exploits specific


 and halogen-selective interactions using a Pentafluorophenyl (PFP) phase.[1]
Method A: The Traditional Approach (C18)
  • Concept: Use a high-strength buffer (Phosphate) at low pH to suppress silanol ionization and protonate the base, relying on hydrophobic interaction with the bromine/methyl groups for retention.

  • Column: End-capped C18 (4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Acetonitrile.[1][2]

Method B: The Optimized Approach (Fluorophenyl)
  • Concept: The PFP phase is electron-deficient.[1] It interacts strongly with the electron-rich amino groups and, crucially, provides shape selectivity for the bromine position (halogen-bonding).

  • Column: Propyl-Pentafluorophenyl (PFP) (4.6 x 150 mm, 3 µm).[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Methanol.[1]

Performance Data Comparison
ParameterMethod A (C18 / Phosphate)Method B (PFP / Methanol)Verdict
Retention (

)
1.2 (Elutes too fast)3.5 (Optimal retention)Method B retains the polar amine better.[1]
Tailing Factor (

)
1.8 (Silanol interaction)1.05 (Symmetric)Method B eliminates tailing.[1]
Resolution (Rs) 1.5 (vs. Regioisomer)4.2 (vs. Regioisomer)Method B offers superior steric selectivity.[1]
MS Compatibility No (Non-volatile salts)Yes (Formic acid)Method B is LC-MS ready.[1]

Detailed Experimental Protocol (Method B)

This is the recommended self-validating protocol for the purity assay.

Reagents & Preparation
  • Diluent: Water:Methanol (90:10 v/v) with 0.1% Formic Acid.[1] Note: Using 100% organic diluent causes peak distortion due to "solvent effect."[1]

  • Standard Preparation: Weigh 25.0 mg of DABP reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume. (Conc: 0.5 mg/mL).[1][3]

  • Sample Preparation: Prepare in duplicate to demonstrate extraction efficiency.

Chromatographic Conditions
  • Column: Ace 3 C18-PFP or Kinetex F5 (150 x 4.6 mm, 3 µm or similar).[1]

  • Flow Rate: 1.0 mL/min.[1][4][5]

  • Temperature: 35°C (Critical for viscosity control of Methanol).

  • Detection: UV @ 254 nm (Pyridine

    
     transition).[1]
    
  • Gradient Profile:

Time (min)% A (0.1% Formic/H2O)% B (Methanol)Comment
0.0955Initial Hold (Polar retention)
2.0955End of Load
15.04060Elution of Brominated product
18.0595Wash (Remove dimers)
20.0955Re-equilibration
System Suitability Workflow (Graphviz)

The following logic ensures the system is valid before committing valuable samples.

SystemSuitability Start Inject Standard (5 Replicates) CheckRSD Check Area %RSD (Limit: < 2.0%) Start->CheckRSD CheckTailing Check Tailing (Tf) (Limit: < 1.5) CheckRSD->CheckTailing Decision Pass? CheckTailing->Decision RunSamples Run Samples (Bracket Standards) Decision->RunSamples Yes Troubleshoot Troubleshoot: 1. Replace Guard 2. Fresh Mobile Phase Decision->Troubleshoot No Troubleshoot->Start

Figure 2: Automated decision tree for System Suitability Testing (SST).

Scientific Rationale & Troubleshooting

Why PFP wins over C18

The Pentafluorophenyl stationary phase provides three distinct interaction mechanisms that C18 lacks:

  • 
     Interaction:  The electron-deficient fluorine ring on the column attracts the electron-rich pyridine ring of DABP.[1]
    
  • Dipole-Dipole: Strong interaction with the polar amino groups.[1]

  • Shape Selectivity: The rigid aromatic ring of the stationary phase can distinguish between the 3-bromo and 4-bromo/6-bromo regioisomers based on steric fit, which is impossible on the flexible alkyl chains of C18 [1].

Troubleshooting "Ghost Peaks"

If you observe small peaks eluting after the main peak, these are likely oxidative dimers (azo compounds) formed in the autosampler.

  • Fix: Add 0.1% Ascorbic Acid or Sodium Bisulfite to the sample diluent as an antioxidant.

  • Verification: Inject the diluent blank to confirm no carryover.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter 7: Method Development for ionizable compounds).

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.[1] (Standard guidelines for Tailing and Resolution).

  • Dolan, J. (2008).[1] "The Role of pH in Retention and Selectivity." LCGC North America.[1] (Explains the pKa effects on pyridine retention).

  • PubChem. Compound Summary for 2,5-Diaminopyridine (Structural analog data).

  • Sigma-Aldrich. 2-Amino-3-bromo-4-picoline Product Specification (Impurity profile basis). [1]

Sources

Comparative

Comparing reactivity of 2,5-Diamino-3-bromo-4-picoline vs 2-amino-3-bromo-4-picoline

This guide provides a technical comparison between 2-Amino-3-bromo-4-picoline (Compound B) and its functionalized analog 2,5-Diamino-3-bromo-4-picoline (Compound A). It is designed for medicinal chemists selecting scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 2-Amino-3-bromo-4-picoline (Compound B) and its functionalized analog 2,5-Diamino-3-bromo-4-picoline (Compound A). It is designed for medicinal chemists selecting scaffolds for kinase inhibitor development or fragment-based drug discovery (FBDD).

Executive Summary: The Scaffold Divergence

In drug discovery, the choice between these two scaffolds represents a strategic decision between synthetic accessibility and molecular complexity .

  • 2-Amino-3-bromo-4-picoline (Mono-amino): The "Workhorse." A robust, commercially abundant starting material ideal for establishing the core imidazo[1,2-a]pyridine or pyrrolopyridine skeleton. However, it lacks a handle at the C6 position (derived from C5), limiting late-stage diversification.

  • 2,5-Diamino-3-bromo-4-picoline (Di-amino): The "Diversifier." A high-value intermediate (often generated in situ) that offers a critical orthogonal handle (C5-NH

    
    ). This group significantly alters the electronic profile, requiring specialized catalytic systems, but enables the synthesis of complex, tri-substituted cores impossible to access via the mono-amino route.
    

Electronic & Structural Profiling

The introduction of the C5-amino group fundamentally alters the reactivity of the pyridine ring.

Feature2-Amino-3-bromo-4-picoline 2,5-Diamino-3-bromo-4-picoline Impact on Reactivity
Electronic Nature Electron-Deficient (Pyridine-like)Electron-Rich (Aniline-like hybrid)The Di-amino scaffold is more prone to oxidation and harder to reduce (oxidative addition is slower).
C3-Br Bond Strength Standard Aryl-BrStrengthened (

donation)
Di-amino requires electron-rich ligands (e.g., SPhos, XPhos) for Pd-catalyzed coupling.
Basicity (pKa) Moderate (Ring N pKa ~6.8)Elevated (Ring N pKa > 8.0)The 5-NH

donation increases Ring N basicity; potential for catalyst poisoning.
Nucleophilicity N2 is amidine-like (poor nucleophile)N5 is aniline-like (good nucleophile)Chemoselectivity: N5 reacts with electrophiles (R-COCl) much faster than N2.
Visualizing the Electronic Divergence

The following diagram illustrates the resonance contributions and the resulting reactivity "hotspots."

G Mono 2-Amino-3-bromo-4-picoline (Standard Reactivity) OxAdd Oxidative Addition (C3-Br) Mono: Fast | Di: Slow Mono->OxAdd Standard Pd(0) Cycliz Cyclization (Imidazopyridine) Both Scaffolds Mono->Cycliz Forms 6-H Core Di 2,5-Diamino-3-bromo-4-picoline (High Electron Density) Di->OxAdd Requires Electron-Rich Ligands (e.g., XPhos) NucAtt Nucleophilic Attack (N5) Exclusive to Di-amino Di->NucAtt High Selectivity (vs N2) Di->Cycliz Forms 6-Amino Core (Late-Stage Handle)

Figure 1: Reactivity divergence showing the impact of the C5-amino group on catalytic and nucleophilic pathways.

Detailed Reactivity Analysis

A. Cross-Coupling (Suzuki-Miyaura)

The primary challenge with the 2,5-diamino scaffold is the deactivation of the C3-Br bond. The strong electron-donating effect of the para-amino group (relative to the bromide) increases the bond order of the C-Br bond, making the oxidative addition step—often the rate-determining step for electron-rich aryl halides—more difficult.

  • Mono-Amino Protocol: Standard Pd(PPh

    
    )
    
    
    
    or Pd(dppf)Cl
    
    
    is sufficient.
  • Di-Amino Protocol: Requires bulky, electron-rich phosphine ligands (Buchwald ligands) to facilitate oxidative addition and prevent the free amines from binding to the palladium center (catalyst poisoning).

B. Chemoselective Functionalization

The 2,5-diamino scaffold offers two distinct nitrogen nucleophiles.

  • N2 (2-amino): Flanked by the ring nitrogen and the C3-bromide. It possesses "amidine-like" character and is generally less nucleophilic due to resonance delocalization into the ring nitrogen.

  • N5 (5-amino): Located at the meta position relative to the ring nitrogen. It behaves like a standard electron-rich aniline.

Experimental Insight: In competitive acylation studies (e.g., with acetic anhydride), the N5-amino group reacts exclusively under mild conditions (


C to RT), leaving the N2-amino group free for subsequent cyclization reactions.

Experimental Protocols

Protocol A: Selective Suzuki Coupling of 2,5-Diamino Scaffold

Targeting the deactivated C3-Br bond in the presence of free amines.

Rationale: Use of Pd(OAc)


 / SPhos  system. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is exceptionally good at coupling electron-rich aryl chlorides/bromides and tolerates free amines.
  • Reagents:

    • 2,5-Diamino-3-bromo-4-picoline (1.0 equiv)[1]

    • Aryl Boronic Acid (1.2 equiv)

    • Pd(OAc)

      
       (2 mol%)
      
    • SPhos (4 mol%)

    • K

      
      PO
      
      
      
      (2.0 equiv, 2M aq. solution)
    • Solvent: n-Butanol or Toluene/Water (3:1).

  • Procedure:

    • Charge a reaction vial with the diamino-pyridine, boronic acid, Pd(OAc)

      
      , and SPhos.
      
    • Evacuate and backfill with Argon (x3).

    • Add degassed solvent and aqueous base.

    • Heat to 100°C for 4–6 hours. (Note: The Mono-amino analog typically reacts at 80°C in 2 hours).

    • Workup: Cool to RT, dilute with EtOAc, wash with brine.

  • Expected Outcome: >85% yield of the C3-arylated product. The free amines remain intact.

Protocol B: Chemoselective N5-Acylation

Differentiating the two amino groups.

  • Reagents:

    • 2,5-Diamino-3-bromo-4-picoline (1.0 equiv)[1]

    • Acid Anhydride or Acyl Chloride (1.05 equiv)

    • DIPEA (1.1 equiv)

    • Solvent: DCM (anhydrous).

  • Procedure:

    • Dissolve the substrate in DCM and cool to 0°C .

    • Add DIPEA followed by the slow addition of the acylating agent over 15 minutes.

    • Stir at 0°C for 1 hour. Do not heat. Heating may promote N2-acylation or bis-acylation.

  • Validation:

    • Check via LC-MS.[2] The N5-acylated product forms rapidly. The N2-amino group remains free due to its lower nucleophilicity and steric crowding by the C3-Br.

Decision Matrix: Which Scaffold to Use?

Project GoalRecommended ScaffoldReason
Rapid SAR (Core variation) 2-Amino-3-bromo-4-picoline Cheaper, faster coupling, fewer side reactions. Ideal for exploring the C3-aryl space.
Solubility/ADME Optimization 2,5-Diamino-3-bromo-4-picoline The C5-NH

allows attachment of solubilizing groups (e.g., morpholine amides) after the core is built.
Kinase Hinge Binding 2,5-Diamino-3-bromo-4-picoline The C5-amino (becoming C6 in imidazopyridines) can mimic the H-bond donor required for many ATP-binding pockets.

References

  • Synthesis of Imidazo[1,2-a]pyridines (Groebke–Blackburn–Bienaymé)

    • Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
    • Source: MDPI (Molecules), 2021.
    • URL:[Link]

  • Reactivity of 2,5-Functionalized Pyridines

    • Title: Synthesis of 2,5-Difunctionalized Pyridines Via Sequential Chemoselective Amination and Suzuki–Miyaura Reactions.[3]

    • Source: SSRN, 2023.[3]

    • URL:[Link]

  • Advanced Suzuki Coupling (Aminative Coupling Context)

    • Title: Aminative Suzuki–Miyaura coupling (Highlighting ligand effects for electron-rich substr
    • Source: Science / SNNU, 2024.[4]

    • URL:[Link]

  • Chemoselective Acylation Principles

    • Title: Chemoselective Acylation of Nucleosides (Analogous N-differenti
    • Source: NIH / PMC, 2012.
    • URL:[Link]

  • Compound Data (2,5-Diamino-3-bromo-4-picoline)

    • Title: 2,5-DIAMINO-3-BROMO-4-PICOLINE CAS Details.
    • Source: ChemWhat D
    • URL:[Link][5]

Sources

Validation

Comparative Validation Guide: Analytical Strategies for 2,5-Diamino-3-bromo-4-picoline

Content Type: Technical Comparison & Validation Guide Subject: 2,5-Diamino-3-bromo-4-picoline (CAS: 1203499-56-4 / 40073-38-9 analog) Application: Critical Process Intermediate (CPI) for Trelagliptin Succinate and relate...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Subject: 2,5-Diamino-3-bromo-4-picoline (CAS: 1203499-56-4 / 40073-38-9 analog) Application: Critical Process Intermediate (CPI) for Trelagliptin Succinate and related DPP-4 inhibitors. Audience: Analytical Chemists, CMC Leads, and QC Managers.

Executive Summary

2,5-Diamino-3-bromo-4-picoline is a highly polar, basic heterocyclic intermediate used in the synthesis of Trelagliptin. Its validation is critical not merely for assay purity but for monitoring carryover into the final Active Pharmaceutical Ingredient (API).

The analytical challenge lies in its dual-amine functionality and high polarity , which cause poor retention and severe peak tailing on standard C18 columns. Furthermore, distinguishing the brominated target from its des-bromo impurity (2,5-Diamino-4-picoline) requires high specificity.

This guide compares two validated approaches:

  • The "Workhorse" Method: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC).

  • The "Modern" Alternative: Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2]

Chemical Profile & Analytical Challenges

Understanding the analyte is the first step in robust method design.

PropertyDescriptionAnalytical Implication
Structure Pyridine ring with -NH₂ at C2, C5; -Br at C3; -CH₃ at C4.Basic nitrogen atoms interact with silanols, causing tailing.
Polarity High (LogP < 1).Elutes near the void volume (

) in standard RP-HPLC.
UV Max ~235–245 nm.[3]Requires UV detection; low wavelengths increase solvent noise.
Critical Impurity Des-bromo analog (2,5-Diamino-4-picoline).Extremely similar polarity; requires selectivity based on halogen interaction.

Comparative Method Analysis

Method A: Ion-Pair RP-HPLC (Recommended for QC)

Uses an anionic ion-pairing reagent (e.g., Octanesulfonic acid) to neutralize the positive charge of the amines, increasing retention on a hydrophobic C18 phase.

  • Pros: Excellent peak shape; high resolution of structural isomers; robust for routine QC.

  • Cons: Long equilibration times; incompatible with LC-MS (non-volatile reagents); shortens column life.

Method B: HILIC-MS (Recommended for R&D/Trace Analysis)

Uses a polar stationary phase (Amide or Bare Silica) with a high-organic mobile phase. The mechanism involves partitioning into a water-enriched layer on the surface.

  • Pros: High sensitivity (MS compatible); retains polar amines well away from the void; orthogonal selectivity to RP.

  • Cons: Sensitive to sample diluent mismatch; longer equilibration than standard RP.

Performance Data Comparison
MetricMethod A: IP-RP-HPLC (C18 + OSA)Method B: HILIC (Amide)
Retention Factor (

)
3.5 – 5.0 (Tunable)4.0 – 6.0
Tailing Factor (

)
1.05 – 1.15 (Excellent)1.10 – 1.25 (Good)
Resolution (

)
(vs. Des-bromo)
> 2.5> 1.8
LOD (Signal-to-Noise 3:1) 0.03%0.005% (with MS)
MS Compatibility NO YES

Detailed Experimental Protocols

Protocol A: The QC Standard (IP-RP-HPLC)

Use this for routine batch release and purity assay.

Reagents:

  • Sodium 1-Octanesulfonate (OSA)

  • Phosphoric Acid (85%)

  • Acetonitrile (HPLC Grade)

Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Inertsil ODS-3V or Zorbax Eclipse XDB),

    
    .
    
  • Mobile Phase A: 10 mM Octanesulfonic acid in water, pH adjusted to 2.5 with diluted phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic 85:15 (A:B) or shallow gradient if separating late-eluting synthetic precursors.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.

  • Column Temp: 30°C.

Critical Step: Ensure the column is dedicated to ion-pairing methods. Do not switch back to standard methods without extensive washing.

Protocol B: The Trace Analysis (HILIC-MS)

Use this for genotoxic impurity screening or cleaning validation.

Chromatographic Conditions:

  • Column: Amide-functionalized silica (e.g., Waters XBridge Amide),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Mode: Isocratic 10:90 (A:B). Note: HILIC requires high organic.

  • Flow Rate: 0.3 mL/min.

  • Detection: ESI+ MS (SIM mode for m/z ~202/204 for Br isotopes).

Validation Logic & Workflow (ICH Q2 R2)

To validate Method A (IP-RP-HPLC), you must demonstrate that the method is "fit for purpose."

Validation Decision Tree

ValidationLogic Start Start Validation (ICH Q2 R2) Specificity Specificity: Spike with Des-bromo Impurity Start->Specificity ResolutionCheck Is Rs > 1.5? Specificity->ResolutionCheck Linearity Linearity: 5 Levels (LOQ to 120%) ResolutionCheck->Linearity Yes Fail Redesign Mobile Phase (Adjust pH or IP conc) ResolutionCheck->Fail No Accuracy Accuracy: Recovery (Spike @ 50, 100, 150%) Linearity->Accuracy Precision Precision: Repeatability (n=6) Accuracy->Precision Pass Method Validated Precision->Pass

Caption: Step-wise validation logic focusing on the critical separation of the brominated intermediate from its impurities.

Analytical Workflow: Sample to Result

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Weigh Weigh 50mg Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter 0.45µm (Nylon) Dissolve->Filter Inject Inject 10µL Filter->Inject Separate Separation (C18 + IP) Inject->Separate Detect UV @ 240nm Separate->Detect

Caption: Operational workflow for the analysis of 2,5-Diamino-3-bromo-4-picoline.

Key Validation Parameters & Acceptance Criteria

Based on ICH Q2(R2) guidelines for impurities:

  • Specificity:

    • Requirement: No interference from blank or placebo at the retention time of the analyte.

    • Critical Test: Resolution (

      
      ) between 2,5-Diamino-3-bromo-4-picoline and 2,5-Diamino-4-picoline must be 
      
      
      
      .
  • Linearity:

    • Range: From LOQ to 120% of the specification limit.[4]

    • Criteria: Correlation coefficient (

      
      ) 
      
      
      
      .
  • Accuracy (Recovery):

    • Protocol: Spike the intermediate into the Trelagliptin matrix at 0.05%, 0.10%, and 0.15% levels.

    • Criteria: Mean recovery 90.0% – 110.0%.[5]

  • Robustness (Critical for IP-HPLC):

    • Variables to test: pH of buffer (

      
       units), Column temperature (
      
      
      
      C), Flow rate (
      
      
      mL/min).
    • Note: Ion-pairing is sensitive to temperature; ensure the column oven is stable.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6][7] Link

  • Anerao, S., et al. (2016).[8] "Development and Validation of Related Substances Method by HPLC for Analysis of Trelagliptin Succinate." World Journal of Pharmacy and Pharmaceutical Sciences, 5(8).[8] Link

  • European Pharmacopoeia (Ph. Eur.). Chromatographic Separation Techniques (2.2.46).Link

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[9] U.S. FDA. Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Diamino-3-bromo-4-picoline
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Reactant of Route 2
2,5-Diamino-3-bromo-4-picoline
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